Indium(3+) perchlorate
Description
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Structure
2D Structure
Properties
IUPAC Name |
indium(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.In/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKOYFJBHUHCH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3InO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13529-74-3 | |
| Record name | Indium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013529743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Indium(3+) Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of indium(3+) perchlorate, a compound of interest in coordination chemistry and materials science. This document details experimental protocols, summarizes key quantitative data, and provides visualizations to elucidate the synthesis process and structural features.
Synthesis of this compound
This compound is typically synthesized by the reaction of an indium(III) source, such as indium(III) hydroxide or indium(III) oxide, with perchloric acid. The most common product isolated from aqueous solutions is the octahydrate, In(ClO₄)₃·8H₂O.
Synthesis from Indium(III) Hydroxide
The reaction of indium(III) hydroxide with perchloric acid is a straightforward acid-base neutralization that yields this compound and water.[1]
Reaction: In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O[1]
Synthesis from Indium(III) Oxide
Alternatively, indium(III) oxide can be dissolved in perchloric acid, often with gentle heating to facilitate the reaction.[2]
Reaction: In₂O₃ + 6HClO₄ → 2In(ClO₄)₃ + 3H₂O
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound octahydrate.
Safety Precaution: Perchloric acid and perchlorate salts are strong oxidizing agents and can be explosive, especially in the presence of organic materials or upon heating. All work should be conducted in a fume hood with appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.
Protocol: Synthesis from Indium(III) Hydroxide
-
Preparation of Indium(III) Hydroxide: A solution of an indium(III) salt, such as indium(III) nitrate or indium(III) chloride, is treated with a stoichiometric amount of a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate white indium(III) hydroxide.[3] The precipitate is then thoroughly washed with deionized water to remove any remaining salts and subsequently filtered.
-
Reaction with Perchloric Acid: The freshly prepared and washed indium(III) hydroxide is suspended in a minimal amount of deionized water. A stoichiometric amount of 70% perchloric acid is then added dropwise to the suspension with constant stirring.
-
Crystallization: The resulting clear solution is gently heated to concentrate it, and then allowed to cool slowly to room temperature. Colorless crystals of this compound octahydrate will form.
-
Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold ethanol, and then dried in a desiccator over a suitable drying agent.
Protocol: Synthesis from Indium(III) Oxide
-
Reaction: A stoichiometric amount of indium(III) oxide is added in small portions to a stirred solution of 70% perchloric acid. The mixture may be gently heated to facilitate the dissolution of the oxide.
-
Crystallization: Once all the oxide has dissolved, the solution is filtered to remove any unreacted starting material. The clear filtrate is then concentrated by gentle heating and allowed to cool slowly to induce crystallization.
-
Isolation and Drying: The resulting crystals of this compound octahydrate are collected by filtration, washed with a small volume of cold ethanol, and dried in a desiccator.
Characterization of this compound
A comprehensive characterization of this compound involves a variety of analytical techniques to determine its physical properties, structure, and purity.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | In(ClO₄)₃ |
| Molar Mass (Anhydrous) | 413.17 g/mol |
| Appearance | Colorless crystals |
| Solubility | Soluble in water and ethanol |
| Common Hydrate | In(ClO₄)₃·8H₂O |
| Melting Point (Octahydrate) | 80 °C (melts in its own water of crystallization)[1] |
Crystallographic Data
X-ray diffraction studies have identified at least two hydrated crystalline forms of this compound.[4]
| Compound | Crystal System | Space Group | a (Å) | α (°) | Z |
| --INVALID-LINK--₃ | Cubic | I-43m | 22.356 | 32 | |
| --INVALID-LINK--₃·3H₂O | Orthorhombic | R-3c | 10.169 | 106.76 | 2 |
Spectroscopic Characterization
Raman spectroscopy of aqueous solutions of this compound provides evidence for the stable hexaaquaindium(III) ion, [In(OH₂)₆]³⁺.[5]
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν₁ (a₁g) | 487 | In-O symmetric stretch |
| ν₂ (e₉) | 420 | In-O bend |
| ν₅ (f₂₉) | 306 | O-In-O deformation |
Infrared spectroscopy can be used to identify the characteristic vibrations of the perchlorate anion and the coordinated water molecules. The presence of coordinated perchlorate can be inferred from the splitting of the ν₃ band due to a reduction in symmetry.
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |
| Coordinated H₂O | 3200-3500 | O-H stretching |
| Coordinated H₂O | ~1620 | H-O-H bending |
| Perchlorate (ClO₄⁻) | ~1100 (often split) | ν₃ (asymmetric stretch) |
| Perchlorate (ClO₄⁻) | ~930 | ν₁ (symmetric stretch) |
| Perchlorate (ClO₄⁻) | ~625 | ν₄ (bend) |
Visualizations
Synthesis Workflow
References
- 1. Indium perchlorate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Indium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of indium perchlorates [In(H2O)6](ClO4)3 and [In(H2O)6](ClO4)3·3H2O [inis.iaea.org]
- 5. Indium(iii) hydration in aqueous solutions of perchlorate, nitrate and sulfate. Raman and infrared spectroscopic studies and ab-initio molecular orbital calculations of indium(iii)–water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unveiling the Crystal Architecture of Indium(III) Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of Indium(III) perchlorate, focusing on its hydrated forms. The following sections detail the precise atomic arrangements, experimental methodologies for its characterization, and a workflow for its analysis, offering valuable insights for researchers in materials science and drug development.
Quantitative Crystallographic Data
The crystal structure of Indium(III) perchlorate has been determined for two primary hydrated species: hexaaquaindium(III) perchlorate, --INVALID-LINK--₃, and hexaaquaindium(III) perchlorate trihydrate, --INVALID-LINK--₃·3H₂O. The key crystallographic parameters for these compounds are summarized below, providing a basis for comparative analysis.
| Parameter | --INVALID-LINK--₃ | --INVALID-LINK--₃·3H₂O |
| Crystal System | Cubic | Rhombohedral |
| Space Group | I-43m | R-3c |
| Unit Cell Parameters | ||
| a (Å) | 22.356 | 10.169 |
| α (°) | 90 | 106.76 |
| Volume (ų) | 11187.3 | - |
| Z | 32 | 2 |
| Indium Coordination | Octahedral | Octahedral |
| In-O Bond Lengths (Å) | Data not available in abstract | Data not available in abstract |
| O-In-O Bond Angles (°) | Data not available in abstract | Data not available in abstract |
| Perchlorate Geometry | Tetrahedral | Tetrahedral |
| Cl-O Bond Lengths (Å) | Data not available in abstract | Data not available in abstract |
| O-Cl-O Bond Angles (°) | Data not available in abstract | Data not available in abstract |
Table 1: Crystallographic data for the hydrated forms of Indium(III) perchlorate. Data sourced from the work of Ilyukhin and Malyarik (1999).[1]
Experimental Protocols
The synthesis and crystallographic analysis of Indium(III) perchlorate hydrates involve precise and controlled procedures. The following sections outline the methodologies for obtaining single crystals and their subsequent structural determination.
Synthesis and Crystallization
Single crystals of Indium(III) perchlorate hydrates can be prepared by the reaction of indium(III) hydroxide or indium(III) oxide with perchloric acid.
Materials:
-
Indium(III) hydroxide (In(OH)₃) or Indium(III) oxide (In₂O₃)
-
Perchloric acid (HClO₄, 70%)
-
Deionized water
Procedure:
-
In a fume hood, dissolve a stoichiometric amount of indium(III) hydroxide or indium(III) oxide in a minimal amount of concentrated perchloric acid with gentle heating and stirring. The reaction for indium hydroxide is: In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O
-
Once the indium precursor has completely dissolved, allow the solution to cool to room temperature.
-
Slowly evaporate the resulting solution in a crystallizing dish covered with a watch glass, leaving a small opening to allow for solvent evaporation.
-
Colorless crystals of the hydrated indium(III) perchlorate will form over a period of several days. The specific hydrate obtained (--INVALID-LINK--₃ or --INVALID-LINK--₃·3H₂O) can be influenced by the concentration of the solution and the crystallization conditions.
-
Carefully collect the crystals by filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals in a desiccator over a suitable drying agent.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
Procedure:
-
Crystal Mounting: A suitable single crystal of the indium(III) perchlorate hydrate is selected under a microscope and mounted on a goniometer head using a cryoprotectant or adhesive.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to obtain the final, accurate crystal structure.
Crystallographic Analysis Workflow
The logical flow of determining the crystal structure of Indium(III) perchlorate from synthesis to final data analysis is illustrated in the following diagram.
This guide provides a foundational understanding of the crystal structure of Indium(III) perchlorate and the experimental procedures for its characterization. The detailed crystallographic data serves as a critical reference for further research and application in various scientific and industrial fields.
References
Indium(3+) Perchlorate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Indium(3+) perchlorate, with the chemical formula In(ClO₄)₃, is a powerful oxidizing agent and a versatile Lewis acid catalyst. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental chemical processes to facilitate a comprehensive understanding of this compound.
Core Chemical Properties
This compound is a white, crystalline solid that is highly soluble in water and ethanol.[1] It typically exists in its hydrated form, most commonly as the octahydrate, In(ClO₄)₃·8H₂O.[1] The fundamental properties of both the anhydrous and hydrated forms are summarized below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | In(ClO₄)₃ | [1] |
| Molar Mass (Anhydrous) | 413.17 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| Hydrated Form | In(ClO₄)₃·8H₂O | [1] |
| Molar Mass (Octahydrate) | 557.29 g/mol | |
| Melting Point (Octahydrate) | 80 °C (melts in its own crystallization water) | [1] |
Table 2: Structural and Spectroscopic Data
| Property | Data | Reference |
| Crystal Structure (Octahydrate) | Orthorhombic | [2] |
| Raman Spectra (Aqueous Solution) | ν₁ (a₁g) of [In(H₂O)₆]³⁺ at 487 cm⁻¹ (strongly polarized), ν₂ (eg) at 420 cm⁻¹ (depolarized), ν₅ (f₂g) at 306 cm⁻¹ (depolarized) | |
| Infrared Spectra (Aqueous Solution) | ν₃ (f₁u) of [In(H₂O)₆]³⁺ at 472 cm⁻¹ | |
| ¹¹⁵In NMR | Quadrupolar nucleus, yields broad signals. |
Synthesis and Experimental Protocols
The most common method for the synthesis of this compound is through the reaction of indium(III) hydroxide with perchloric acid.[1]
Synthesis of Indium(3+) Hydroxide (Precursor)
A detailed sonochemical-assisted method for the synthesis of indium(III) hydroxide has been reported. This method provides a route to obtaining the precursor necessary for the synthesis of this compound.
Experimental Protocol:
-
Materials: Indium(III) acetate (In(CH₃COO)₃), Sodium hydroxide (NaOH), deionized water.
-
Apparatus: High-intensity ultrasonic probe.
-
Procedure:
-
Prepare aqueous solutions of indium(III) acetate and sodium hydroxide of desired concentrations.
-
Mix the solutions in a reaction vessel.
-
Immerse the ultrasonic probe into the solution.
-
Apply ultrasonic irradiation for a specified duration and power.
-
The resulting precipitate of indium(III) hydroxide is then collected by filtration, washed with deionized water, and dried.
-
Synthesis of this compound Octahydrate
Experimental Protocol:
-
Materials: Indium(III) hydroxide (In(OH)₃), 70% Perchloric acid (HClO₄), deionized water.
-
Procedure:
-
Carefully add a stoichiometric amount of 70% perchloric acid to a suspension of indium(III) hydroxide in deionized water with constant stirring. The reaction is exothermic and should be controlled.[1]
-
Continue stirring until the indium(III) hydroxide has completely dissolved, resulting in a clear solution of this compound.
-
Slowly evaporate the solvent at room temperature or under reduced pressure to induce crystallization.
-
Collect the resulting colorless crystals of this compound octahydrate by filtration.
-
The crystals can be washed with a small amount of cold ethanol and dried in a desiccator over a suitable drying agent.
-
Reactivity and Applications in Organic Synthesis
This compound, like other indium(III) salts, is a potent Lewis acid. This property makes it a valuable catalyst in a variety of organic transformations, including the synthesis of heterocyclic compounds which are often key scaffolds in pharmaceutical drugs.[3][4][5] The Lewis acidic indium center can activate electrophiles, facilitating nucleophilic attack.[6]
General Mechanism of Lewis Acid Catalysis
The catalytic cycle of a generic Lewis acid (LA)-catalyzed reaction involving the activation of an electrophile (E) for reaction with a nucleophile (Nu) is depicted below.
Caption: General workflow of Lewis acid catalysis.
Experimental Workflow for Catalyst Screening
The optimization of a catalyzed reaction often involves screening different catalysts and reaction conditions. A general workflow for such a screening process is outlined below.
References
- 1. Indium perchlorate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Indium in Catalysis – SynCatMet [syncatmeth.es]
Solubility of Indium(III) Perchlorate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of indium(III) perchlorate in various organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility and presents a detailed experimental protocol for researchers to determine precise solubility values in their laboratories.
Introduction to Indium(III) Perchlorate and its Solubility
Indium(III) perchlorate, with the chemical formula In(ClO₄)₃, is an inorganic compound that serves as a source of indium(III) ions. Its solubility is a critical parameter in various applications, including organic synthesis, catalysis, and the formulation of indium-containing pharmaceuticals. The anhydrous salt and its hydrated forms, such as the octahydrate (In(ClO₄)₃ · 8H₂O), exhibit different solubility profiles. The interaction between the indium(III) cation and the perchlorate anion with solvent molecules dictates the extent of dissolution.
Qualitative Solubility Overview
Based on available literature, indium(III) perchlorate demonstrates solubility in a range of polar organic solvents.
Table 1: Summary of Qualitative Solubility of Indium(III) Perchlorate in Select Organic Solvents
| Solvent | Chemical Formula | Type | Solubility | Reference |
| Ethanol | C₂H₅OH | Protic | Soluble | [1] |
| Acetic Acid | CH₃COOH | Protic | Soluble | [1] |
| Methanol | CH₃OH | Protic | Implied Soluble* | |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic | Implied Soluble** | [2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | Implied Soluble*** | [2] |
* Implied as a suitable solvent for the synthesis of anhydrous indium(III) perchlorate from indium halides and silver perchlorate. ** Inferred from the successful isolation of a dimethylformamide solvate.[2] *** Inferred from studies on the solvation of indium(III) ions in this solvent.[2]
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent.[3][4] This protocol outlines the steps to determine the solubility of indium(III) perchlorate in a chosen organic solvent.
3.1. Materials and Equipment
-
Indium(III) perchlorate (anhydrous or a specific hydrate)
-
High-purity organic solvent of interest
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Conical flasks with stoppers
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or weighing bottles
-
Drying oven
-
Desiccator
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of indium(III) perchlorate to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours to a full day. To confirm equilibrium, samples can be taken at different time points (e.g., 12, 24, and 36 hours) and analyzed. Equilibrium is reached when consecutive measurements yield the same solubility value.[3]
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 5 or 10 mL) of the supernatant liquid using a volumetric pipette equipped with a syringe filter. This step is crucial to ensure that no solid particles are transferred.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, dry evaporation dish.
-
Weigh the dish with the solution to determine the mass of the saturated solution.
-
Carefully evaporate the solvent in a fume hood. For higher boiling point solvents like DMF or DMSO, a vacuum oven at a moderate temperature may be necessary to facilitate evaporation without decomposing the salt.
-
Once the solvent is evaporated, dry the remaining solid indium(III) perchlorate in a drying oven at an appropriate temperature (e.g., 60-80 °C) until a constant mass is achieved.
-
Cool the dish containing the dry solute in a desiccator before weighing it.
-
3.3. Calculation of Solubility
The solubility can be expressed in various units. Here are the calculations for grams of solute per 100 g of solvent:
-
Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)
-
Mass of the solute = (Mass of dish + dry solute) - (Mass of empty dish)
-
Mass of the solvent = Mass of the saturated solution - Mass of the solute
-
Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) × 100
Visualizing Experimental and Logical Workflows
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric determination of indium(III) perchlorate solubility.
References
Indium(3+) Perchlorate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Indium(3+) perchlorate, focusing on its chemical identity, safety data, and potential applications in research and development. While specific detailed experimental protocols and established roles in biological signaling pathways are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further investigation and safe handling of this compound.
Chemical Identification and Properties
This compound is an inorganic compound, the indium salt of perchloric acid. It is typically available as a hydrate, with the octahydrate being a common form.
| Property | Data | Reference |
| Chemical Formula | In(ClO₄)₃ (anhydrous) | [1] |
| In(ClO₄)₃ · xH₂O (hydrate) | ||
| Molecular Weight | 413.17 g/mol (anhydrous basis) | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility | Soluble in water and ethanol. The octahydrate is also soluble in acetic acid. | [1] |
| Melting Point | The octahydrate melts in its own crystallization water at 80 °C. | [1] |
CAS Numbers:
| Form | CAS Number |
| Anhydrous | 13529-74-3 |
| Hydrate | 314041-16-2 |
| Octahydrate | 13465-15-1 |
Safety Data
This compound is a strong oxidizing agent and requires careful handling. The following safety information is compiled from various safety data sheets (SDS).
| Hazard Category | GHS Classification | Precautionary Statements |
| Oxidizing Properties | Oxidizing Solids, Category 2 | H272: May intensify fire; oxidizer. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P220: Keep away from clothing and other combustible materials. |
| Skin Irritation | Skin Irritation, Category 2 | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation | Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Specific target organ toxicity — Single exposure, Category 3 | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of indium hydroxide with perchloric acid[1].
Reaction: In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O[1]
Procedure:
-
Carefully add a stoichiometric amount of perchloric acid to a suspension of indium hydroxide in water.
-
Gently heat the mixture to facilitate the reaction and dissolution of the solid.
-
Allow the solution to cool, leading to the crystallization of this compound hydrate.
-
Isolate the crystals by filtration and dry them appropriately.
Caution: Perchloric acid is a strong oxidizing acid and can be explosive, especially when heated or in contact with organic materials. This synthesis should be performed with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.
Potential Applications in Catalysis
While specific protocols for this compound are scarce, other indium(III) salts, such as indium(III) chloride and indium(III) triflate, are widely used as Lewis acid catalysts in a variety of organic transformations. It is plausible that this compound could serve a similar role, leveraging the Lewis acidity of the In³⁺ ion. Potential applications could include:
-
Friedel-Crafts reactions: Catalyzing the alkylation or acylation of aromatic compounds.
-
Michael additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Diels-Alder reactions: Accelerating cycloaddition reactions.
Researchers interested in exploring the catalytic activity of this compound should start by adapting established procedures for other indium(III) catalysts, with careful consideration of the perchlorate anion's oxidizing nature and potential for explosive side reactions.
Signaling Pathways and Biological Activity
There is currently no direct evidence in the reviewed scientific literature linking this compound to specific biological signaling pathways. Studies on the biological effects of indium compounds have been conducted with other salts, such as indium chloride, and have shown potential for cytotoxicity and interaction with cellular processes. However, these findings cannot be directly extrapolated to the perchlorate salt. Further research is required to understand the biological activity and potential toxicological profile of this compound.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of this compound based on currently available information. The lack of detailed experimental protocols and biological data highlights opportunities for future research to explore the potential of this compound in various scientific and developmental fields. Researchers should always exercise extreme caution when handling this and any perchlorate-containing compound due to its oxidizing and potentially explosive nature.
References
The Thermal Decomposition of Indium(III) Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indium(III) perchlorate, particularly in its hydrated form, In(ClO₄)₃·8H₂O, is a compound of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of indium(III) perchlorate, drawing upon the general behavior of hydrated metal perchlorates. While specific experimental data for indium(III) perchlorate is not extensively available in peer-reviewed literature, this guide outlines the expected decomposition stages, provides a detailed, adaptable experimental protocol for its analysis, and presents visualizations of the anticipated chemical transformations.
Introduction
Indium(III) perchlorate is an inorganic salt that, like other metal perchlorates, is a strong oxidizing agent. It is typically encountered as a hydrated crystalline solid, most commonly as the octahydrate, In(ClO₄)₃·8H₂O. The thermal decomposition of hydrated metal perchlorates is a complex process that generally proceeds in multiple stages. The initial stages involve the loss of water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. The final solid product of the decomposition of indium(III) perchlorate is indium(III) oxide (In₂O₃). A thorough understanding of these decomposition steps is critical for predicting reaction outcomes and ensuring laboratory safety.
Predicted Thermal Decomposition Pathway
Based on the behavior of other trivalent metal perchlorates, the thermal decomposition of indium(III) perchlorate octahydrate is expected to occur in a stepwise manner. The process can be broadly divided into two main phases: dehydration and perchlorate decomposition.
Dehydration
The initial phase of decomposition involves the sequential loss of the eight water molecules of hydration. This process is endothermic and is expected to occur over a temperature range, likely starting from ambient temperatures and extending up to around 300°C. It is plausible that the dehydration occurs in several overlapping steps, corresponding to the removal of water molecules with different binding energies within the crystal lattice.
Decomposition of Anhydrous Indium(III) Perchlorate
Following complete dehydration, the resulting anhydrous indium(III) perchlorate, In(ClO₄)₃, will undergo decomposition at higher temperatures. This is an exothermic process that involves the breakdown of the perchlorate anion (ClO₄⁻) and the formation of indium(III) oxide, chlorine, and oxygen gas. The overall reaction for the decomposition of the anhydrous salt is:
2 In(ClO₄)₃(s) → In₂O₃(s) + 3 Cl₂(g) + 12 O₂(g)
The final, stable solid residue of this decomposition is indium(III) oxide.
Quantitative Data
Due to the limited availability of specific experimental data for the thermal decomposition of indium(III) perchlorate in the public domain, the following table presents a hypothetical decomposition profile based on the general characteristics of hydrated trivalent metal perchlorates. The temperature ranges and mass losses are estimates and should be confirmed experimentally.
| Stage | Temperature Range (°C) | Process | Theoretical Mass Loss (%) |
| 1 | 50 - 150 | Dehydration (loss of ~4 H₂O) | ~12.9 |
| 2 | 150 - 300 | Dehydration (loss of remaining ~4 H₂O) | ~12.9 |
| 3 | 300 - 450 | Decomposition of In(ClO₄)₃ to In₂O₃ | ~49.4 |
| Total | ~75.2 |
Note: The theoretical mass loss is calculated based on the initial mass of In(ClO₄)₃·8H₂O.
Experimental Protocol: Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)
The following protocol provides a general methodology for the thermal analysis of a hydrated metal salt like indium(III) perchlorate octahydrate using a simultaneous TGA-DSC instrument.
Objective: To determine the temperature ranges and corresponding mass losses for the dehydration and decomposition of In(ClO₄)₃·8H₂O, and to characterize the thermal nature (endothermic or exothermic) of these events.
Materials and Equipment:
-
Indium(III) perchlorate octahydrate (In(ClO₄)₃·8H₂O)
-
Simultaneous TGA-DSC instrument
-
Alumina or platinum crucibles
-
Inert gas (e.g., Nitrogen or Argon) of high purity
-
Analytical balance (microgram sensitivity)
-
Spatula
Procedure:
-
Instrument Preparation:
-
Ensure the TGA-DSC instrument is calibrated for both temperature and mass according to the manufacturer's instructions.
-
Set the purge gas (e.g., Nitrogen) to a constant flow rate, typically 20-50 mL/min, to provide an inert atmosphere.
-
-
Sample Preparation:
-
Due to the hygroscopic nature of indium(III) perchlorate, handle the sample in a controlled, low-humidity environment (e.g., a glove box) to the extent possible.
-
Accurately weigh approximately 5-10 mg of In(ClO₄)₃·8H₂O directly into a clean, tared TGA crucible.
-
Record the exact mass of the sample.
-
-
TGA-DSC Analysis:
-
Place the sample crucible and a reference crucible (usually empty) into the TGA-DSC analyzer.
-
Program the instrument with the following temperature profile:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Start the analysis and record the mass change (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting TGA curve to identify the temperature ranges of mass loss.
-
Determine the percentage mass loss for each distinct step.
-
Analyze the corresponding DSC curve to identify endothermic (dehydration) and exothermic (decomposition) peaks.
-
Correlate the thermal events observed in the DSC curve with the mass loss steps in the TGA curve.
-
Safety Precautions:
-
Indium(III) perchlorate is a strong oxidizing agent. Avoid contact with combustible materials.
-
The decomposition of perchlorates can be vigorous and may release corrosive and toxic gases (chlorine). The thermal analysis should be conducted in a well-ventilated area, and the instrument's exhaust should be properly vented.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling the compound.
Visualizations
The following diagrams illustrate the conceptual workflow for the thermal analysis and the proposed decomposition pathway.
An In-depth Technical Guide to the Lewis Acidity of Indium(3+) Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indium(3+) perchlorate, In(ClO₄)₃, is a potent Lewis acid with significant potential in organic synthesis and catalysis. Its utility stems from the high charge density of the indium(3+) ion, which, particularly in its hydrated form, [In(H₂O)₆]³⁺, can effectively activate a wide range of substrates. This guide provides a comprehensive overview of the Lewis acidity of this compound, including its fundamental properties, methods for quantifying its acidity, and its applications in catalysis. Detailed experimental protocols and visual representations of key concepts are provided to facilitate practical application in research and development settings.
Core Concepts: Lewis Acidity of Hydrated Indium(3+)
The Lewis acidity of this compound in solution is primarily attributed to the hydrated indium cation, [In(H₂O)₆]³⁺. The perchlorate anion (ClO₄⁻) is a very weakly coordinating anion, meaning it does not significantly interfere with the Lewis acidic character of the indium center.[1]
Metal ions with a high charge-to-size ratio, such as In³⁺, act as Lewis acids by accepting electron pairs from water molecules to form hydrated complexes.[2][3] The strong positive charge of the indium ion polarizes the coordinated water molecules, weakening the O-H bonds. This increased polarization enhances the Brønsted acidity of the aqua ligands, making the hydrated cation an effective proton donor in aqueous solutions and a potent Lewis acid in non-aqueous media.[1][4] The acidity of such hydrated metal ions generally increases with a higher charge and smaller ionic radius of the metal cation.[3]
The equilibrium for the first deprotonation of the hexaaquaindium(III) ion is as follows:
[In(H₂O)₆]³⁺ + H₂O ⇌ [In(H₂O)₅(OH)]²⁺ + H₃O⁺
The pKa for this equilibrium is a measure of the Brønsted acidity of the aqua complex, which is directly related to the Lewis acidity of the In³⁺ ion. While a specific pKa value for [In(H₂O)₆]³⁺ was not found in the immediate search results, it is expected to be in the acidic range, similar to other trivalent metal aqua ions like [Fe(H₂O)₆]³⁺ (pKa ≈ 2.2) and [Al(H₂O)₆]³⁺ (pKa ≈ 5.1).[5]
Quantitative Assessment of Lewis Acidity
A precise and experimentally convenient method for quantifying the Lewis acidity of a compound is the Gutmann-Beckett method.[6][7] This technique utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with triethylphosphine oxide (TEPO) as a probe molecule.
The oxygen atom of TEPO is a Lewis base that coordinates to the Lewis acidic center. This interaction leads to a deshielding of the adjacent phosphorus atom, resulting in a downfield shift (Δδ) of the ³¹P NMR signal. The magnitude of this chemical shift change is directly proportional to the Lewis acidity of the species under investigation.
The Lewis acidity is often expressed as an Acceptor Number (AN), which is calculated using the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)
where δₛₐₘₚₗₑ is the ³¹P chemical shift of TEPO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of TEPO in the weakly Lewis acidic solvent hexane.[6]
Experimental Protocol: Gutmann-Beckett Method for this compound
The following is a detailed protocol for determining the Acceptor Number of this compound.
Materials:
-
This compound hydrate (In(ClO₄)₃ · xH₂O)
-
Triethylphosphine oxide (TEPO)
-
Anhydrous, weakly Lewis acidic solvent (e.g., dichloromethane, 1,2-dichloroethane, or acetonitrile)
-
NMR tubes
-
High-resolution NMR spectrometer with a phosphorus probe
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of TEPO in the chosen anhydrous solvent (e.g., 0.1 M).
-
Prepare a stock solution of this compound in the same solvent (e.g., 0.1 M). Due to the hygroscopic nature of indium perchlorate, all manipulations should be carried out under an inert atmosphere (e.g., in a glovebox).
-
-
Sample Preparation:
-
In an NMR tube, add a precise volume of the TEPO stock solution.
-
Add a precise volume of the this compound stock solution to achieve a 1:1 molar ratio of TEPO to In(ClO₄)₃.
-
Prepare a reference sample containing only the TEPO stock solution in the same solvent.
-
-
NMR Acquisition:
-
Acquire the ³¹P NMR spectrum for both the sample and the reference solution.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectra appropriately (e.g., using an external standard of 85% H₃PO₄).
-
-
Data Analysis:
-
Determine the chemical shift (δ) of the TEPO signal in both spectra.
-
The chemical shift difference (Δδ) is calculated as: Δδ = δ(TEPO + In(ClO₄)₃) - δ(TEPO).
-
Calculate the Acceptor Number (AN) using the formula provided above.
-
Table 1: Comparative Acceptor Numbers of Common Lewis Acids [7]
| Lewis Acid | Acceptor Number (AN) |
| AlCl₃ | 87 |
| TiCl₄ | 70 |
| BF₃ | 89 |
| B(C₆F₅)₃ | 82 |
Applications in Catalysis
The potent Lewis acidity of this compound makes it a promising catalyst for a variety of organic transformations. While specific applications of the perchlorate salt are less documented than those of indium(III) chloride or triflate, its catalytic activity can be inferred from its fundamental properties and from related studies.
Friedel-Crafts Acylation
A study by Frost and co-workers demonstrated the use of this compound octahydrate as a catalyst in the Friedel-Crafts acylation of anisole with acetic anhydride.[8][9]
Table 2: Catalytic Activity of Indium Salts in Friedel-Crafts Acylation [9]
| Catalyst | Additive | Solvent | Yield (%) |
| InCl₃ | — | MeCN | 25 |
| In(OTf)₃ | — | MeCN | 28 |
| In(ClO₄)₃·8H₂O | — | MeCN | 57 |
| InCl₃ | 3 mol% AgClO₄ | MeCN | 82 |
The results indicate that this compound is a more effective catalyst than both indium(III) chloride and triflate under these specific conditions, highlighting the significant influence of the counter-ion on catalytic activity.
Materials:
-
Anisole
-
Acetic anhydride
-
This compound octahydrate
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of anisole (1.0 mmol) in acetonitrile (5 mL), add acetic anhydride (1.2 mmol).
-
Add this compound octahydrate (1 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Michael Addition
Indium-based Lewis acids are known to catalyze Michael additions, a fundamental carbon-carbon bond-forming reaction.[10] The Lewis acid activates the α,β-unsaturated carbonyl compound, rendering it more susceptible to nucleophilic attack by a Michael donor.
The following diagram illustrates the general mechanism for an indium-catalyzed Michael addition.
Caption: General mechanism of an this compound-catalyzed Michael addition.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for an this compound-catalyzed reaction.
Caption: A typical experimental workflow for a reaction catalyzed by this compound.
Safety and Handling
This compound is a strong oxidizing agent and should be handled with care. It is corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly effective Lewis acid with considerable potential in synthetic organic chemistry. Its activity is derived from the high charge density of the hydrated indium(3+) cation. While quantitative data on its Lewis acidity is not widely published, the Gutmann-Beckett method provides a robust framework for its experimental determination. The demonstrated catalytic activity of this compound in reactions such as Friedel-Crafts acylation suggests its broader applicability in various Lewis acid-catalyzed transformations. Further research into the catalytic scope of this reagent is warranted and is expected to unveil new and efficient synthetic methodologies.
References
- 1. Hydrated salts, Bronsted-Lowry behaviour of hexaaqua transition metal complex ions relative acidity of hexaaqua ions depends on metal ion charge and ionic radius salt hydrolysis why can metal salt solutions can be acidic A Level GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. Gutmann–Beckett method - Wikiwand [wikiwand.com]
- 8. mdpi.org [mdpi.org]
- 9. sciforum.net [sciforum.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Indium(3+) perchlorate hydrate vs anhydrous form
An In-Depth Technical Guide to Indium(3+) Perchlorate: Hydrated vs. Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indium(III) compounds are recognized for their utility as Lewis acids in organic synthesis, valued for their unique reactivity and tolerance to aqueous media. Among these, this compound (In(ClO₄)₃) presents an interesting case study. This technical guide provides a detailed comparison between the commonly available hydrated form and the elusive anhydrous form of this compound. The hydrated salt, typically an octahydrate, is a well-characterized, crystalline solid containing the stable hexaaquaindium(III) cation, [In(H₂O)₆]³⁺. In contrast, the anhydrous form is not commercially available and its isolation is exceptionally challenging due to its tendency to decompose into indium oxide upon thermal dehydration. This document outlines the physicochemical properties, molecular structures, synthesis protocols, and potential applications of both species, emphasizing the practical availability and stability of the hydrated form versus the theoretical nature of the anhydrous salt.
Physicochemical Properties
The quantitative differences between this compound hydrate and its anhydrous counterpart are significant. The hydrated form is a well-documented crystalline solid, while the anhydrous form's properties are largely theoretical or uncharacterised due to its instability.
| Property | This compound Hydrate (In(ClO₄)₃ · 8H₂O) | This compound Anhydrous (In(ClO₄)₃) |
| Molar Mass | 557.27 g/mol | 413.17 g/mol [1][2] |
| Appearance | Colorless, deliquescent crystals or white chunks[1][3] | Data not available (expected to be a colorless solid) |
| Melting Point | 80 °C (melts in its own water of crystallization)[1][3] | Data not available (decomposes upon heating) |
| Solubility | Soluble in water, ethanol, and acetic acid[1][3] | Soluble in water[1][4] |
| Crystal Structure | Contains the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. Exists in cubic and rhombohedral forms[5] | Data not available |
| Common Hydration State | Typically found as an octahydrate (8H₂O)[1][3] or with 8-10 molecules of water[2] | N/A |
Molecular Structure
The primary structural difference lies in the coordination sphere of the indium(III) ion.
-
Hydrated Form : In aqueous solutions and in its common crystalline state, the indium ion exists as an octahedral hexaaquaindium(III) complex, [In(H₂O)₆]³⁺.[6] The perchlorate ions are not directly coordinated to the indium center but act as counter-ions. X-ray diffraction studies have confirmed this structure in various hydrated crystals, such as --INVALID-LINK--₃ and --INVALID-LINK--₃·3H₂O.[5] The stability of this aqua complex is a key feature of its chemistry.
-
Anhydrous Form : The anhydrous form would consist of an In³⁺ cation directly coordinated to three ClO₄⁻ anions. The preparation of such a species is difficult because water molecules are strongly bound to the indium ion, and attempts to remove them via heating typically lead to decomposition.[7] The formation of a direct coordination bond between the perchlorate ion and the indium cation is only considered possible in very weakly donating or acceptor solvents, such as anhydrous perchloric acid.[7]
Caption: Structural representation of the stable hexaaquaindium(III) complex in the hydrated form versus the theoretical structure of the unstable anhydrous form.
Experimental Protocols
Synthesis of this compound Hydrate
The standard synthesis of hydrated this compound involves the reaction of an indium base with perchloric acid.[1]
Objective: To synthesize crystalline this compound hydrate.
Materials:
-
Indium(III) hydroxide (In(OH)₃)
-
70% Perchloric acid (HClO₄)
-
Deionized water
-
pH indicator paper
-
Crystallizing dish
-
Magnetic stirrer and stir bar
-
Heating mantle
Methodology:
-
In a fume hood, suspend a pre-weighed amount of indium(III) hydroxide in a minimal amount of deionized water in a beaker with a magnetic stir bar.
-
While stirring, slowly and carefully add a stoichiometric amount of 70% perchloric acid dropwise. The reaction is exothermic. The balanced equation is: In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O[1]
-
Continue stirring and gently heat the mixture if necessary to ensure all the indium hydroxide has dissolved.
-
Check the pH of the solution to ensure it is acidic, indicating a slight excess of acid to prevent the precipitation of indium hydroxides.
-
Transfer the clear solution to a crystallizing dish.
-
Allow the solvent to evaporate slowly in a desiccator over a drying agent (e.g., concentrated H₂SO₄ or P₄O₁₀). Do not heat to dryness to avoid the risk of explosion associated with perchlorates.
-
Collect the resulting colorless, deliquescent crystals of In(ClO₄)₃ · xH₂O.
Caption: Step-by-step workflow for the laboratory synthesis of this compound hydrate.
Challenges in the Preparation of Anhydrous this compound
The synthesis of anhydrous this compound is not a trivial procedure and the compound is not commercially available. The primary challenges are:
-
Strong Hydration: The In³⁺ ion has a high charge density, leading to a strong affinity for water molecules. The resulting hexaaquaindium(III) complex is very stable.
-
Thermal Decomposition: Simple heating of the hydrated salt to drive off water does not yield the anhydrous salt. Instead, sequential thermal dehydration leads to the decomposition of the compound, with indium trioxide (In₂O₃) being the final product.[7]
-
Hazardous Precursors: Methods used for synthesizing other anhydrous metal perchlorates often involve highly reactive and dangerous reagents, such as anhydrous perchloric acid or chlorine perchlorate, and are not standard laboratory procedures.[7][8]
Caption: Thermal dehydration of hydrated this compound leads to decomposition rather than the formation of the anhydrous salt.
Applications in Research and Development
Indium(III) salts are well-regarded as water-tolerant Lewis acids, capable of catalyzing a wide array of organic transformations.[9]
-
Lewis Acid Catalysis: Like other indium(III) salts such as InCl₃ and In(OTf)₃, this compound is expected to function as a potent Lewis acid.[10] Lewis acids activate electrophiles, making them more susceptible to nucleophilic attack. This property is crucial in reactions like Friedel-Crafts acylations, Diels-Alder reactions, and multicomponent coupling reactions.[10][11] The catalytic activity of indium salts is often influenced by the counter-ion, which can affect the overall Lewis acidity and solubility.[10]
While specific, detailed protocols extensively using In(ClO₄)₃ are less common in the literature compared to InCl₃, its high Lewis acidity makes it a candidate for similar applications. The general mechanism involves the coordination of the indium(III) center to a substrate (e.g., a carbonyl group), thereby activating it for subsequent reaction.
Caption: Generalized catalytic cycle for a Diels-Alder reaction, where In(ClO₄)₃ acts as a Lewis acid to activate the dienophile.
Safety and Handling
This compound, in both its hydrated and potential anhydrous forms, must be handled with extreme care due to the properties of the perchlorate anion.
| Hazard Type | Description |
| Oxidizer | GHS Code: H272 (May intensify fire; oxidizer). Perchlorates are powerful oxidizing agents.[2] Mixtures with organic compounds, reducing agents, or metals can be reactive, flammable, or explosive upon heating or shock.[12] |
| Skin/Eye Irritant | GHS Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2] Direct contact should be avoided. |
| Respiratory Tract Irritant | GHS Code: H335 (May cause respiratory irritation).[2] Handling should be performed in a well-ventilated area or fume hood to avoid inhaling dust. |
Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store separately from combustible and reducing materials in a cool, dry, well-ventilated area.
-
Avoid creating dust. Use a dust mask if necessary.
Conclusion
This guide delineates a stark contrast between the hydrated and anhydrous forms of this compound. The hydrated form, typically In(ClO₄)₃·8H₂O, is a stable, well-characterized compound whose chemistry is dominated by the hexaaquaindium(III) ion. Its synthesis is straightforward, making it the only practical form for use in research and development. Conversely, the anhydrous form remains a largely theoretical compound. Its isolation is severely hampered by the stability of the aqua complex and the propensity for the salt to decompose into indium oxide upon heating. For researchers in organic synthesis and drug development, this means that while this compound is a potent Lewis acid on paper, its practical application is exclusively through its hydrated form, which must be handled with the significant safety precautions required for all perchlorate salts.
References
- 1. Indium perchlorate - Wikipedia [en.wikipedia.org]
- 2. Indium(III) perchlorate 314041-16-2 [sigmaaldrich.com]
- 3. indium.atomistry.com [indium.atomistry.com]
- 4. INDIUM PERCHLORATE | 13465-15-1 [chemicalbook.com]
- 5. Crystal structure of indium perchlorates [In(H2O)6](ClO4)3 and [In(H2O)6](ClO4)3·3H2O [inis.iaea.org]
- 6. Indium(iii) hydration in aqueous solutions of perchlorate, nitrate and sulfate. Raman and infrared spectroscopic studies and ab-initio molecular orbital calculations of indium(iii)–water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US4012492A - Synthesis of anhydrous metal perchlorates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Indium in Catalysis – SynCatMet [syncatmeth.es]
- 11. researchgate.net [researchgate.net]
- 12. americanelements.com [americanelements.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and History of Indium(III) Perchlorate
This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of Indium(III) perchlorate, In(ClO₄)₃. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. The guide includes structured data, detailed experimental protocols, and visualizations to facilitate a thorough understanding of its chemistry.
Introduction and Historical Context
The history of Indium(III) perchlorate is intrinsically linked to the discovery of its constituent element, indium. In 1863, German chemists Ferdinand Reich and Hieronymus Theodor Richter, while analyzing zinc ores from Freiberg, Saxony, identified a new element through spectroscopic methods. They observed a brilliant indigo-blue line in the ore's spectrum that did not correspond to any known element, leading them to name the new element "indium," derived from the Latin indicum for indigo. Richter later isolated the metallic element in 1864.
Following the discovery and isolation of indium, the synthesis and characterization of its various salts became a subject of scientific inquiry. While the exact date of the first synthesis of Indium(III) perchlorate is not well-documented, its preparation follows standard inorganic salt formation routes. The development of methods to produce stable perchloric acid allowed for its reaction with indium or its bases to form the perchlorate salt.
Synthesis and Production
The primary and most straightforward method for synthesizing Indium(III) perchlorate involves the reaction of an indium-based precursor with perchloric acid.
Experimental Protocol: Synthesis of Indium(III) Perchlorate
A common laboratory-scale synthesis protocol is as follows:
-
Reactant Preparation: An appropriate amount of indium(III) hydroxide, In(OH)₃, or indium(III) oxide, In₂O₃, is measured.
-
Reaction: The indium precursor is slowly added to a stoichiometric excess of concentrated perchloric acid (HClO₄). The reaction with indium hydroxide is: In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O
-
Heating and Dissolution: The mixture may be gently heated to ensure the complete dissolution of the indium precursor.
-
Crystallization: The resulting solution is then concentrated by evaporation, and upon cooling, colorless crystals of Indium(III) perchlorate hydrate, typically the octahydrate, precipitate out.
-
Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold distilled water, and then dried in a desiccator over a suitable drying agent.
Caption: Workflow for the synthesis of Indium(III) Perchlorate Hydrate.
Physicochemical Properties
Indium(III) perchlorate is a colorless, crystalline solid that is highly soluble in water and ethanol. It is primarily known in its hydrated forms, most commonly as the octahydrate, In(ClO₄)₃·8H₂O. This hydrate is notable for melting in its own water of crystallization at 80 °C. As a perchlorate salt, it is a strong oxidizing agent and requires careful handling.
Table 1: Physical and Chemical Properties of Indium(III) Perchlorate
| Property | Value | Reference |
| Chemical Formula | In(ClO₄)₃ (anhydrous) | |
| In(ClO₄)₃·8H₂O (octahydrate) | ||
| Molar Mass | 413.17 g/mol (anhydrous) | |
| 557.29 g/mol (octahydrate) | ||
| Appearance | Colorless crystals | |
| Solubility | Soluble in water and ethanol | |
| Melting Point | 80 °C (octahydrate, decomposes) | |
| Main Hazards | Strong Oxidizer |
Structural and Spectroscopic Characterization
The behavior of Indium(III) perchlorate, particularly in solution, is dictated by the coordination chemistry of the In³⁺ ion.
Crystal Structure
X-ray diffraction studies have been performed on the hydrated forms of Indium(III) perchlorate. Two distinct crystalline forms have been identified: --INVALID-LINK--₃ and --INVALID-LINK--₃·3H₂O. In both structures, the indium cation exists as a hexaaquaindium(III) complex ion, [In(H₂O)₆]³⁺, where six water molecules are directly coordinated to the central indium ion in an octahedral geometry. The perchlorate ions act as counter-ions. The latter compound also incorporates three additional water molecules into its crystal lattice.
Table 2: Crystallographic Data for Indium(III) Perchlorate Hydrates
| Compound | --INVALID-LINK--₃ | --INVALID-LINK--₃·3H₂O |
| Crystal System | Cubic | Orthorhombic (Rhombohedral setting) |
| Space Group | I-43m | R-3c |
| Lattice Parameter (a) | 22.356 Å | 10.169 Å |
| Lattice Parameter (α) | 90° | 106.76° |
| Z (Formula units/cell) | 32 | 2 |
| Reference |
Spectroscopic Properties and Solution Chemistry
In aqueous solutions, Indium(III) perchlorate dissociates to form the hexaaquaindium(III) cation, [In(H₂O)₆]³⁺, and perchlorate anions, ClO₄⁻. Raman and infrared spectroscopic studies have been crucial in elucidating the structure of the indium species in solution. These studies confirm that the [In(H₂O)₆]³⁺ cation is stable in acidic perchlorate solutions, with no significant evidence of inner-sphere complex formation where a perchlorate ion would displace a coordinated water molecule.
Experimental Protocol: Raman Spectroscopy of Aqueous In(ClO₄)₃
-
Sample Preparation: A solution of Indium(III) perchlorate is prepared by dissolving the salt in distilled water. A small amount of perchloric acid is often added to suppress hydrolysis of the [In(H₂O)₆]³⁺ ion. Concentrations typically range from 0.5 M to near saturation.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser) is used.
-
Data Acquisition: The sample is placed in a suitable cuvette. Spectra are collected over a relevant frequency range (e.g., 200-1200 cm⁻¹) to observe the vibrational modes of the [In(H₂O)₆]³⁺ complex and the perchlorate anion. Both polarized and depolarized spectra are recorded to aid in peak assignment.
Table 3: Key Raman and IR Vibrational Frequencies for Aqueous In(ClO₄)₃
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Symmetry | Reference |
| Raman | 487 (strong, polarized) | ν₁(In-O) stretch | a₁g | |
| Raman | 420 (broad, depolarized) | ν₂(In-O) stretch | e_g | |
| Raman | 306 (broad, depolarized) | ν₅(O-In-O) bend | f₂g | |
| Infrared | 472 | ν₃(In-O) stretch | f₁u |
The spectroscopic data strongly support an octahedral (O_h) symmetry for the hexaaquaindium(III) ion in solution.
Methodological & Application
Application Notes and Protocols for Indium(3+) Perchlorate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Indium(3+) salts have garnered significant attention as versatile, water-tolerant Lewis acid catalysts in a variety of organic transformations. Their low toxicity and stability make them attractive alternatives to traditional Lewis acids. While indium(III) chloride and triflate are more commonly employed, indium(III) perchlorate, In(ClO₄)₃, demonstrates notable catalytic activity, particularly in reactions requiring strong electrophilic activation. These application notes provide detailed protocols and comparative data for key organic reactions catalyzed by Indium(3+) salts, with a special focus on the documented applications of indium(III) perchlorate.
Application Note 1: Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction for the synthesis of aryl ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries. Indium(III) perchlorate has been shown to be an effective catalyst for this transformation.
Data Presentation: Catalyst Comparison in the Acylation of Anisole
The following table summarizes the catalytic efficiency of various indium salts in the acylation of anisole with acetic anhydride. The data highlights the competence of indium(III) perchlorate in this reaction.
| Entry | Catalyst (1 mol%) | Additive | Solvent | Yield (%)[1] |
| 1 | InCl₃ | — | MeCN | 25 |
| 2 | In(OTf)₃ | — | MeCN | 28 |
| 3 | In(ClO₄)₃·8H₂O | — | MeCN | 57 |
| 4 | InCl₃ | 3 mol% AgClO₄ | MeCN | 82 |
| 5 | In(OTf)₃ | 4 mol% LiClO₄ | MeNO₂ | 95 |
Table 1: Comparison of Indium(III) catalysts in the Friedel-Crafts acylation of anisole.[1]
Experimental Protocol: Acylation of Anisole using In(ClO₄)₃·8H₂O
Materials:
-
Anisole
-
Acetic Anhydride
-
Indium(III) perchlorate octahydrate (In(ClO₄)₃·8H₂O)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of anisole (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add indium(III) perchlorate octahydrate (0.01 mmol, 1 mol%).
-
Add acetic anhydride (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-methoxyacetophenone.
Logical Workflow for Friedel-Crafts Acylation
References
Application Notes and Protocols for Indium(III) Perchlorate in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Indium(III) perchlorate as a catalyst in Friedel-Crafts reactions. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking efficient and mild catalytic systems for C-C bond formation.
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. Traditionally, these reactions have been catalyzed by stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), leading to significant waste and harsh reaction conditions. Modern synthetic chemistry seeks more environmentally benign and efficient catalytic systems. Indium(III) salts have emerged as promising water-tolerant and reusable Lewis acid catalysts for a variety of organic transformations, including Friedel-Crafts reactions.
Indium(III) perchlorate, in particular, has demonstrated significant catalytic activity in Friedel-Crafts acylation. The perchlorate anion appears to play a crucial role in enhancing the catalytic potency of the indium center. This document outlines the protocols for utilizing Indium(III) perchlorate and related indium-based systems in Friedel-Crafts acylation reactions, supported by quantitative data and detailed experimental procedures.
Data Presentation
The following tables summarize the quantitative data for the Friedel-Crafts acylation of anisole with acetic anhydride, highlighting the efficacy of various indium-based catalytic systems.
Table 1: Catalytic Activity of Various Indium Salts in the Acylation of Anisole [1][2]
| Entry | Catalyst (1 mol%) | Additive | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | In(ClO₄)₃·8H₂O | - | MeCN | 24 | 25 | 57 |
| 2 | InCl₃ | 3 mol% AgClO₄ | MeCN | 24 | 25 | 82 |
| 3 | In(OTf)₃ | 4 mol% LiClO₄ | MeNO₂ | 24 | 25 | 95 |
| 4 | In(OTf)₃ | - | MeCN | 24 | 25 | 28 |
| 5 | InCl₃ | - | MeCN | 24 | 25 | 25 |
Reaction Conditions: Anisole (1.0 mmol), Acetic Anhydride (1.2 mmol), Catalyst (0.01 mmol), Solvent (5 mL).
Table 2: Substrate Scope for Friedel-Crafts Acylation using In(OTf)₃/LiClO₄ System [1][2]
| Entry | Aromatic Substrate | Acylating Agent | Product | Yield (%) |
| 1 | Anisole | Acetic Anhydride | 4-Methoxyacetophenone | 95 |
| 2 | Mesitylene | Acetic Anhydride | 2,4,6-Trimethylacetophenone | 92 |
| 3 | m-Xylene | Acetic Anhydride | 2,4-Dimethylacetophenone | 88 |
| 4 | Furan | Acetic Anhydride | 2-Acetylfuran | 75 |
| 5 | Toluene* | Acetic Anhydride | 4-Methylacetophenone | 82 |
*Reaction performed with 10 mol% of In(OTf)₃.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Indium(III) perchlorate and its application in Friedel-Crafts acylation.
Protocol 1: Synthesis of Indium(III) Perchlorate Hydrate (In(ClO₄)₃·8H₂O)
This protocol is based on the general method for preparing metal perchlorates from their hydroxides.
Materials:
-
Indium(III) hydroxide (In(OH)₃)
-
Perchloric acid (HClO₄, 70%)
-
Deionized water
-
Crystallizing dish
-
pH paper or pH meter
Procedure:
-
In a well-ventilated fume hood, carefully add a stoichiometric amount of 70% perchloric acid dropwise to a stirred suspension of Indium(III) hydroxide in a minimal amount of deionized water. Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care.
-
Continue the addition of perchloric acid until the Indium(III) hydroxide has completely dissolved and the solution is clear.
-
Monitor the pH of the solution to ensure it is acidic, indicating the complete reaction of the hydroxide.
-
Transfer the resulting solution to a crystallizing dish.
-
Allow the solvent to evaporate slowly in the fume hood at room temperature. Colorless crystals of Indium(III) perchlorate octahydrate (In(ClO₄)₃·8H₂O) will form.[3]
-
Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.
Protocol 2: General Procedure for Indium(III) Perchlorate Catalyzed Friedel-Crafts Acylation of Anisole
This protocol is adapted from the conditions reported for the acylation of anisole using indium catalysts.[1][2]
Materials:
-
Indium(III) perchlorate octahydrate (In(ClO₄)₃·8H₂O)
-
Anisole
-
Acetic anhydride
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add Indium(III) perchlorate octahydrate (0.01 mmol, 1 mol%).
-
Add anhydrous acetonitrile (5 mL) to the flask and stir to dissolve the catalyst.
-
Add anisole (1.0 mmol) to the reaction mixture.
-
Add acetic anhydride (1.2 mmol) to the flask.
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-methoxyacetophenone.
Protocol 3: Enhanced Friedel-Crafts Acylation using an In-situ Generated Perchlorate Catalyst System
This protocol utilizes the synergistic effect of a halide-based indium salt and a perchlorate salt.[1][2]
Materials:
-
Indium(III) chloride (InCl₃)
-
Silver perchlorate (AgClO₄)
-
Anisole
-
Acetic anhydride
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware as listed in Protocol 2.
Procedure:
-
In a dry 25 mL round-bottom flask, combine Indium(III) chloride (0.01 mmol, 1 mol%) and silver perchlorate (0.03 mmol, 3 mol%).
-
Add anhydrous acetonitrile (5 mL) and stir the suspension. The in-situ formation of a white precipitate of AgCl will be observed.
-
Add anisole (1.0 mmol) followed by acetic anhydride (1.2 mmol).
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Follow the work-up and purification steps as outlined in Protocol 2 (steps 6-12).
Visualizations
The following diagrams illustrate the proposed signaling pathway for the catalytic cycle and a general experimental workflow.
Caption: Proposed mechanism for Indium(III) perchlorate catalyzed Friedel-Crafts acylation.
Caption: General experimental workflow for Friedel-Crafts acylation using Indium(III) perchlorate.
References
Application of Indium(III) Salts in Carbohydrate Chemistry: Focus on Indium(III) Triflate
A Note on Indium(3+) Perchlorate: Extensive literature searches did not yield specific applications or protocols for the use of this compound in carbohydrate chemistry. The field is prominently dominated by the use of other Indium(III) salts, particularly Indium(III) trifluoromethanesulfonate (Indium(III) triflate or In(OTf)₃). This document will therefore focus on the well-documented applications of In(OTf)₃ as a representative and highly efficient Indium(III) catalyst in carbohydrate synthesis. The information presented is highly relevant for researchers interested in the utility of Indium(III) Lewis acids in this field.
Indium(III) triflate has emerged as a versatile and water-tolerant Lewis acid catalyst in a variety of organic transformations, including several key reactions in carbohydrate chemistry. Its stability, low toxicity, and high catalytic activity make it an attractive alternative to more traditional, often hazardous, promoters. This document provides an overview of its applications, quantitative data from representative reactions, and detailed experimental protocols.
Key Applications of Indium(III) Triflate in Carbohydrate Chemistry
Indium(III) triflate is primarily utilized in the following transformations:
-
Glycosylation Reactions: Catalyzing the formation of glycosidic bonds, a fundamental process in the synthesis of oligosaccharides and glycoconjugates. It can activate a range of glycosyl donors.
-
Peracetylation of Carbohydrates: A common protecting group strategy where hydroxyl groups are converted to acetates. In(OTf)₃ provides a mild and efficient catalytic method for this transformation.[1][2]
-
Formation of Thioglycosides: The synthesis of sulfur-linked glycosides, which are valuable intermediates in oligosaccharide synthesis due to their stability and methods of activation.
-
Formation and Hydrolysis of Acetals: Catalyzing the protection and deprotection of hydroxyl groups via acetal formation (e.g., isopropylidene and benzylidene acetals).[3]
Quantitative Data Summary
The following tables summarize the quantitative data for key reactions catalyzed by Indium(III) triflate.
Table 1: In(OTf)₃ Catalyzed Peracetylation of Various Carbohydrates
| Entry | Carbohydrate | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | D-Glucose | 5 | 1 | 0 | 95 |
| 2 | D-Mannose | 5 | 1 | 0 | 96 |
| 3 | D-Galactose | 5 | 1 | 0 | 94 |
| 4 | D-Xylose | 5 | 1 | 0 | 93 |
| 5 | L-Fucose | 5 | 1 | 0 | 92 |
| 6 | D-Glucosamine | 5 | 1 | 0 to RT | 85 |
| 7 | D-Maltose | 5 | 1 | 0 to RT | 90 |
Data compiled from studies on the peracetylation of carbohydrates using In(OTf)₃ in neat acetic anhydride.[1]
Table 2: Comparative Glycosylation using various Indium(III) Promoters
| Glycosyl Donor | Glycosyl Acceptor | Promoter (equiv.) | Yield (%) |
| Acetyl protected mannosyl trichloroacetimidate | Primary Alcohol | In(OTf)₃ (trace) | 85 |
| Acetyl protected mannosyl trichloroacetimidate | Primary Alcohol | InBr₃ (0.1) | 82 |
| Acetyl protected mannosyl trichloroacetimidate | Primary Alcohol | InCl₃ (0.5) | 75 |
| Benzyl protected glucosyl trichloroacetimidate | Benzylic Alcohol | In(OTf)₃ (trace) | 90 |
| Benzyl protected glucosyl trichloroacetimidate | Benzylic Alcohol | InBr₃ (0.1) | 88 |
| Benzyl protected glucosyl trichloroacetimidate | Benzylic Alcohol | InCl₃ (0.25) | 80 |
This table illustrates the high catalytic activity of In(OTf)₃ compared to other indium halides in promoting glycosylation from trichloroacetimidate donors.[4]
Experimental Protocols
Protocol 1: General Procedure for In(OTf)₃ Catalyzed Peracetylation of Carbohydrates
This protocol describes a solvent-free method for the peracetylation of monosaccharides.
Materials:
-
Carbohydrate (e.g., D-Glucose)
-
Acetic Anhydride (Ac₂O)
-
Indium(III) Triflate (In(OTf)₃)
-
Ethyl Acetate (EtOAc)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, add the carbohydrate (1.0 equiv).
-
Add acetic anhydride (30 equiv.) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Add Indium(III) triflate (0.05 equiv.) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature while stirring for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to dilute the reaction mixture.
-
Carefully add 10% aqueous Na₂CO₃ solution to quench the reaction and hydrolyze excess acetic anhydride. Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and isolate the organic layer.
-
Wash the organic layer twice with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo to afford the peracetylated carbohydrate. The product is often of sufficient purity for subsequent steps without further purification.[1]
Protocol 2: General Procedure for In(OTf)₃ Catalyzed Glycosylation with Glycosyl Fluoride Donors
This protocol outlines a general method for the formation of glycosidic bonds using a stable glycosyl fluoride donor.
Materials:
-
Glycosyl Fluoride Donor (1.2 equiv)
-
Glycosyl Acceptor (1.0 equiv)
-
Indium(III) Triflate (In(OTf)₃) (10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Inert atmosphere setup (e.g., Argon or Nitrogen line)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves (4 Å) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the glycosyl fluoride donor to the mixture.
-
In a separate vial, dissolve In(OTf)₃ in a small amount of anhydrous DCM.
-
Add the In(OTf)₃ solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from 1 to 12 hours depending on the substrates.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.[5]
Visualizations
The following diagrams illustrate the logical workflow and a proposed reaction pathway for the application of Indium(III) triflate in carbohydrate chemistry.
Caption: General experimental workflow for In(OTf)₃ catalyzed reactions.
Caption: Proposed pathway for In(OTf)₃ catalyzed glycosylation.
References
- 1. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study on Indium Precursors for Plasma-Enhanced Atomic Layer Deposition of In2O3 and Application to High-Performance Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using In(III) as a Promoter for Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Indium(III) Triflate-Catalyzed Glycosylation through an Ambient Activation of Glycosyl Fluoride | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Indium(3+) Perchlorate in Heterocycle Synthesis
A comprehensive review of the scientific literature reveals that Indium(3+) perchlorate is not a commonly employed catalyst for the synthesis of heterocyclic compounds. Extensive searches have yielded a significant body of research on the use of other indium(III) salts, particularly Indium(III) chloride (InCl₃), as a versatile and efficient Lewis acid catalyst in a wide array of organic transformations, including the formation of diverse heterocyclic frameworks. The stability of InCl₃ in aqueous media and its tolerance to various functional groups have made it a preferred choice in many synthetic protocols.[1][2][3]
In contrast, specific examples and detailed experimental protocols for the use of this compound in heterocycle synthesis are scarce. While some studies mention the use of other perchlorate salts in conjunction with indium compounds, such as triphenylphosphonium perchlorate with indium trichloride or lithium perchlorate with indium(III) triflate, these do not feature this compound as the primary catalytic species for the cyclization reactions.[1][4]
Therefore, this document will provide detailed Application Notes and Protocols for the widely-used and well-documented catalyst, Indium(III) chloride (InCl₃) , in the synthesis of various important heterocyclic scaffolds. The principles and methodologies described herein for InCl₃ are foundational to understanding indium-catalyzed reactions and may serve as a starting point for researchers exploring the potential of other indium salts, including the perchlorate.
Indium(III) Chloride-Mediated Synthesis of Heterocycles: Application Notes
Indium(III) chloride is a mild Lewis acid that has garnered significant attention in organic synthesis due to its unique reactivity, low toxicity, and water stability.[1][2] It effectively catalyzes a variety of reactions for the construction of nitrogen-, oxygen-, and sulfur-containing heterocycles.
Key Applications:
-
Aza-Diels-Alder Reactions: InCl₃ is a highly effective catalyst for imino-Diels-Alder reactions, facilitating the synthesis of tetrahydroquinolines and other fused nitrogen-containing heterocycles.[1][3][5] The catalyst activates the imine, making it more susceptible to nucleophilic attack by the diene.
-
Pictet-Spengler Reaction: This reaction, crucial for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines found in many natural products and pharmaceuticals, can be promoted by Lewis acids like InCl₃. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.
-
Multicomponent Reactions: InCl₃ excels in catalyzing one-pot multicomponent reactions, which are highly atom-economical and efficient.[6] Notable examples include the synthesis of dihydropyrimidinones (Biginelli reaction), quinolines, and pyrazolo[3,4-b]pyridines.[2]
-
Synthesis of Pyrroles and other Five-Membered Heterocycles: The condensation of γ-diketones with amines to form N-substituted pyrroles is efficiently catalyzed by InCl₃ under solvent-free conditions.[7]
Reaction Mechanisms:
The catalytic cycle of InCl₃ in these reactions generally involves the coordination of the indium center to a heteroatom (typically nitrogen or oxygen) of one of the substrates. This coordination increases the electrophilicity of the substrate, activating it towards nucleophilic attack and subsequent cyclization.
Below is a generalized workflow for an InCl₃-catalyzed heterocyclic synthesis:
Caption: General experimental workflow for InCl₃-catalyzed synthesis.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydroquinolines via Intramolecular Imino-Diels-Alder Reaction
This protocol describes the synthesis of tetrahydropyrazolo[4',3':5,6]thiopyrano[4,3-b]quinolines from aldimines derived from aromatic amines and S-prenylated aldehydes, catalyzed by InCl₃.[5]
Materials:
-
Substituted aniline
-
S-prenylated pyrazole carbaldehyde
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Indium(III) chloride (InCl₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the substituted aniline (1.0 mmol) in acetonitrile (10 mL), add the S-prenylated pyrazole carbaldehyde (1.0 mmol) and anhydrous MgSO₄ (200 mg).
-
Stir the mixture at room temperature for 2-3 hours to form the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
To the resulting imine solution, add InCl₃ (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
After completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to afford the pure tetrahydroquinoline derivative.
Quantitative Data:
| Entry | Substituted Aniline | Product | Time (h) | Yield (%) |
| 1 | Aniline | Tetrahydropyrazolo[4',3':5,6]thiopyrano[4,3-b]quinoline | 3 | 92 |
| 2 | 4-Methylaniline | 8-Methyl-tetrahydro... | 3 | 95 |
| 3 | 4-Methoxyaniline | 8-Methoxy-tetrahydro... | 3.5 | 94 |
| 4 | 4-Chloroaniline | 8-Chloro-tetrahydro... | 4 | 90 |
| 5 | 4-Nitroaniline | 8-Nitro-tetrahydro... | 5 | 85 |
Table 1: Synthesis of Tetrahydroquinoline Derivatives using InCl₃.[5]
Protocol 2: Three-Component Synthesis of Dihydropyrimidinones (Biginelli Reaction)
This protocol outlines the one-pot synthesis of dihydropyrimidinones from a 1,3-dicarbonyl compound, an aldehyde, and urea using InCl₃ as a catalyst.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Aldehyde (e.g., benzaldehyde)
-
Urea
-
Indium(III) chloride (InCl₃)
-
Acetonitrile (CH₃CN)
-
Ice-cold water
-
Ethanol
Procedure:
-
In a round-bottom flask, take a mixture of the 1,3-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and urea (1.5 mmol).
-
Add InCl₃ (0.1 mmol, 10 mol%) to the mixture.
-
Add acetonitrile (5 mL) and reflux the reaction mixture with stirring for the time indicated in Table 2.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data:
| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 2.5 | 92 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 3 | 88 |
| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 2 | 96 |
| 5 | Benzaldehyde | Acetylacetone | 2 | 93 |
Table 2: InCl₃-Catalyzed Synthesis of Dihydropyrimidinones.
Signaling Pathways and Logical Relationships
The catalytic role of InCl₃ in the aza-Diels-Alder reaction can be visualized as a Lewis acid-mediated activation of the imine, which lowers the energy barrier for the cycloaddition.
Caption: Catalytic cycle for InCl₃ in aza-Diels-Alder reactions.
References
- 1. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rameshrasappan.com [rameshrasappan.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: Electrochemical Applications of Indium(3+) Perchlorate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrochemical applications of Indium(3+) perchlorate, with a focus on its use in electrodeposition. The information is intended to guide researchers in developing and implementing electrochemical processes involving this compound.
Electrodeposition of Indium
This compound is a key component in electrolytes for the electrodeposition of indium metal. This process is utilized in various industrial applications, including the formation of protective coatings and the creation of bearing surfaces.
Application: Indium Plating for Bearing Surfaces
An established application of this compound is in the electroplating of indium onto bearing surfaces. The process, detailed in U.S. Patent 2,439,935, involves the use of an aqueous electrolyte containing indium perchlorate and free perchloric acid.
The following table summarizes the key quantitative data for the indium electroplating process.
| Parameter | Value | Unit |
| Indium Perchlorate (In(ClO₄)₃) Concentration | 20 - 60 | g/L |
| Free Perchloric Acid (HClO₄) Concentration | 1 - 75 | g/L |
| Current Density | 10 - 100 | A/ft² |
| Voltage | 0.6 - 2.5 | V |
| Electrolyte Temperature | 75 - 130 | °F |
| Anode Material | Substantially pure indium | - |
| Cathode Material | Bearing or other object to be plated | - |
This protocol describes the steps for preparing the electrolyte and performing the electrodeposition of indium onto a substrate.
Materials:
-
This compound (In(ClO₄)₃)
-
Perchloric acid (HClO₄)
-
Deionized water
-
Substantially pure indium anode
-
Substrate to be plated (cathode)
-
Electroplating tank
-
DC power supply
-
Heater and thermostat for the electrolyte bath
-
Agitation system (e.g., mechanical stirrer)
Procedure:
-
Electrolyte Preparation:
-
Dissolve the desired amount of this compound in deionized water to achieve a concentration between 20 and 60 g/L.
-
Carefully add perchloric acid to the solution to reach a final concentration of 1 to 75 g/L.
-
Adjust the final volume with deionized water.
-
Heat the electrolyte to the operating temperature (75-130 °F) and maintain it using a thermostat.
-
-
Electroplating Setup:
-
Place the indium anode and the cathode (substrate) in the electroplating tank, ensuring they are parallel to each other and do not touch.
-
Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.
-
Immerse the electrodes in the prepared electrolyte.
-
-
Electrodeposition:
-
Turn on the DC power supply and adjust the voltage to maintain a current density between 10 and 100 A/ft².
-
Continuously agitate the electrolyte during the plating process to ensure a uniform deposition.
-
Continue the electrodeposition until the desired thickness of the indium layer is achieved.
-
After plating, turn off the power supply, remove the plated substrate, rinse it with deionized water, and dry it.
-
Application Notes and Protocols: Indium(III) Perchlorate for Selective Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium(III) salts have emerged as versatile and water-tolerant Lewis acid catalysts in a variety of organic transformations.[1] While indium(III) chloride and triflate are more commonly cited, indium(III) perchlorate, In(ClO₄)₃, presents a potent alternative for catalysis, attributable to the strong electron-withdrawing nature of the perchlorate anion which enhances the Lewis acidity of the indium center. These application notes provide a detailed overview of the potential use of indium(III) perchlorate as a catalyst for the selective esterification of carboxylic acids with alcohols, a fundamental reaction in organic synthesis and drug development. Although direct literature on In(ClO₄)₃ for this specific application is limited, the principles of indium-catalyzed reactions and the use of other metal perchlorates in similar transformations suggest its high potential.[2]
Catalytic Activity and Mechanism
Indium(III) salts, as Lewis acids, facilitate esterification by activating the carboxylic acid component. The catalytic cycle is believed to proceed via the coordination of the indium(III) cation to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester and regenerate the indium(III) catalyst. The general mechanism for Lewis acid-catalyzed esterification is depicted in the Fischer esterification pathway.[3]
A key advantage of using indium-based catalysts is their tolerance to a wide range of functional groups and their stability in the presence of moisture, which can simplify experimental procedures.[1]
Experimental Protocols
The following is a generalized protocol for the selective esterification of a carboxylic acid with an alcohol using an indium(III) salt as a catalyst. This protocol is based on established procedures for other indium(III) catalysts and can be adapted for indium(III) perchlorate.[4]
General Procedure for Indium(III)-Catalyzed Esterification:
-
To a stirred solution of the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) in a suitable solvent (e.g., dichloromethane, toluene, or solvent-free, 5 mL), add a catalytic amount of Indium(III) salt (e.g., 1-10 mol%).
-
The reaction mixture is then heated to a specified temperature (e.g., room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired ester.
Note: Reaction conditions such as catalyst loading, temperature, and reaction time should be optimized for each specific substrate combination.
Data Presentation: Substrate Scope and Yields
While specific data for indium(III) perchlorate is not extensively available, the following tables summarize representative data for the esterification of various carboxylic acids and alcohols using other indium(III) salts, providing an expected trend for substrate scope and yields.
Table 1: Indium(III) Chloride Catalyzed Methyl Esterification of Various Carboxylic Acids [4]
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzoic acid | Methyl benzoate | 95 |
| 2 | 4-Nitrobenzoic acid | Methyl 4-nitrobenzoate | 98 |
| 3 | Phenylacetic acid | Methyl phenylacetate | 92 |
| 4 | Cinnamic acid | Methyl cinnamate | 96 |
| 5 | Adipic acid | Dimethyl adipate | 90 |
| 6 | Glycine (N-protected) | Methyl N-Boc-glycinate | 94 |
Table 2: Transesterification Catalyzed by Indium(III) Iodide
| Entry | Substrate Ester | Alcohol | Product Ester | Yield (%) |
| 1 | Ethyl acetate | Benzyl alcohol | Benzyl acetate | 85 |
| 2 | Methyl benzoate | Isopropanol | Isopropyl benzoate | 78 |
| 3 | Ethyl propionate | tert-Butanol | tert-Butyl propionate | 70 |
Diagrams
Experimental Workflow for Indium(III) Perchlorate Catalyzed Esterification
Caption: A generalized experimental workflow for the selective esterification of carboxylic acids and alcohols catalyzed by Indium(III) perchlorate.
Plausible Catalytic Cycle for Indium(III)-Catalyzed Esterification
Caption: A plausible catalytic cycle for the esterification of a carboxylic acid with an alcohol catalyzed by Indium(III) perchlorate.
Conclusion
Indium(III) perchlorate holds significant promise as a Lewis acid catalyst for the selective esterification of carboxylic acids. Its anticipated high catalytic activity, coupled with the operational simplicity often associated with indium catalysts, makes it a valuable tool for organic synthesis in both academic and industrial settings. The provided protocols and data, extrapolated from related indium catalysts, offer a solid foundation for the development of specific applications. Further research into the precise scope and limitations of indium(III) perchlorate in these reactions is warranted to fully exploit its synthetic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. High yielding methyl esterification catalyzed by indium(III) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Based Indium Doping of Semiconductors
Disclaimer: The use of Indium(3+) Perchlorate for semiconductor doping is not documented in the reviewed scientific literature. Due to the highly oxidizing nature of the perchlorate anion, its use, particularly in combination with organic solvents common in solution-based processing, poses a significant risk of energetic or explosive reactions. Therefore, this document does not provide a protocol for the use of this compound. Instead, it offers detailed protocols for well-established and safer alternative indium precursors, such as indium nitrate, indium chloride, and indium acetate, to achieve Indium(3+) doping in semiconductors.
Introduction
Indium doping is a widely employed technique to enhance the electrical and optical properties of various semiconductor materials, particularly metal oxides like Zinc Oxide (ZnO), Titanium Dioxide (TiO2), and Indium Oxide (In2O3). Doping with indium, a group III element, can increase the charge carrier concentration, leading to improved conductivity and transparency, which is crucial for applications such as transparent conductive oxides (TCOs) in solar cells, flat-panel displays, and other optoelectronic devices.[1][2]
This document provides detailed application notes and experimental protocols for solution-based indium doping of semiconductors using common indium salts.
Doping Methods and Precursors
Solution-based doping methods offer several advantages, including low cost, scalability, and ease of fabrication. The most common techniques are sol-gel spin coating and spray pyrolysis.
2.1. Precursor Selection
Commonly used indium precursors for solution-based doping include:
-
Indium(III) Chloride (InCl3): A versatile precursor soluble in water and some alcohols.[1]
-
Indium(III) Nitrate Hydrate (In(NO3)3·xH2O): Another widely used precursor, soluble in alcohols.[3]
-
Indium(III) Acetate (In(OAc)3): An alternative precursor, often used in non-aqueous solvent systems.
The choice of precursor can influence the morphology and electrical properties of the resulting thin films.[4]
Experimental Protocols
3.1. Protocol 1: Sol-Gel Spin Coating of Indium-Doped Zinc Oxide (IZO) Thin Films
This protocol describes the preparation of IZO thin films on a substrate using a sol-gel and spin-coating method.[3][5]
Materials and Equipment:
-
Zinc acetate dihydrate (Zn(CH3COO)2·2H2O)
-
Indium nitrate hydrate (In(NO3)3·xH2O)
-
2-methoxyethanol (solvent)
-
Monoethanolamine (MEA, stabilizer)
-
Glass or silicon substrates
-
Ultrasonic bath
-
Hotplate stirrer
-
Spin coater
-
Furnace
Procedure:
-
Substrate Cleaning: Clean the substrates by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of zinc acetate dihydrate in 2-methoxyethanol.
-
Prepare a stock solution of indium nitrate hydrate in 2-methoxyethanol.
-
Add the desired atomic percentage of the indium nitrate solution to the zinc acetate solution. Common doping concentrations range from 1 to 9 at.%.[3]
-
Add monoethanolamine as a stabilizer in a 1:1 molar ratio with the zinc acetate.
-
Stir the solution on a hotplate at 60-80°C for 2 hours to obtain a clear and homogeneous solution.[5]
-
Age the solution at room temperature for 24 hours.[5]
-
-
Thin Film Deposition:
-
Annealing:
3.2. Protocol 2: Spray Pyrolysis of Indium-Doped Zinc Oxide (IZO) Thin Films
This protocol details the deposition of IZO thin films using a spray pyrolysis technique.[1][6]
Materials and Equipment:
-
Zinc acetate (Zn(CH3COO)2)
-
Indium(III) chloride (InCl3)
-
Deionized water and/or methanol (solvent)
-
Acetic acid (optional, to aid dissolution)
-
Spray pyrolysis setup with a substrate heater
-
Glass substrates
Procedure:
-
Substrate Cleaning: Clean glass substrates as described in Protocol 1.
-
Precursor Solution Preparation:
-
Prepare a 0.2 M aqueous or methanolic solution of zinc acetate.[1][6]
-
Dissolve the desired amount of indium(III) chloride as the doping source. Atomic percent ratios of [In]/[In+Zn] are typically in the range of 1.5 to 4.0 at.%.[1]
-
A small amount of acetic acid can be added to ensure complete dissolution.
-
-
Deposition:
Characterization of Doped Films
4.1. Structural Characterization: X-Ray Diffraction (XRD)
XRD is used to determine the crystal structure, phase purity, and crystallite size of the doped films.[7][8][9][10]
Protocol:
-
Mount the thin film sample on the XRD sample holder.
-
Perform a θ-2θ scan over a relevant angular range (e.g., 20-80°) to identify the crystalline phases. For thin films, a grazing incidence XRD (GIXRD) setup might be necessary to enhance the signal from the film and reduce the substrate contribution.[10]
-
Analyze the resulting diffraction pattern to identify the peaks corresponding to the host semiconductor lattice (e.g., wurtzite structure for ZnO).
-
A shift in the peak positions compared to the undoped material can indicate the incorporation of indium into the host lattice.
-
Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks.
4.2. Optical Characterization: UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical transmittance and calculate the optical band gap of the films.[2][11]
Protocol:
-
Place a transparent substrate with the doped thin film in the sample holder of a UV-Vis spectrophotometer. Use a blank substrate as a reference.
-
Record the transmittance and absorbance spectra, typically in the wavelength range of 300-900 nm.[2]
-
The optical band gap (Eg) can be estimated from the absorption data using a Tauc plot by plotting (αhν)^2 versus photon energy (hν) for direct bandgap semiconductors and extrapolating the linear portion of the curve to the energy axis.
4.3. Electrical Characterization: Hall Effect Measurements
Hall effect measurements are used to determine the carrier concentration, mobility, and resistivity of the doped semiconductor films.[12][13][14]
Protocol:
-
Fabricate a Hall bar or van der Pauw geometry on the doped thin film sample.
-
Pass a constant current through two contacts and measure the voltage across two other contacts to determine the resistivity.
-
Apply a magnetic field perpendicular to the film surface.
-
Pass a constant current and measure the transverse Hall voltage.
-
From the Hall voltage, magnetic field strength, and current, the Hall coefficient can be calculated.
-
The carrier concentration and mobility can then be derived from the Hall coefficient and resistivity values.[13]
Data Presentation
The following tables summarize typical quantitative data for indium-doped semiconductors prepared by solution-based methods.
Table 1: Properties of Indium-Doped ZnO (IZO) Thin Films
| Doping Method | Indium Precursor | Doping Conc. (at.%) | Annealing Temp. (°C) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Optical Transmittance (%) | Ref. |
| Spray Pyrolysis | Indium Chloride | 3.0 | 450 | 3.42 x 10⁻³ | - | - | 50-70 | [1] |
| Sol-Gel Spin Coat | Indium Nitrate | 5 | 400 | 0.045 | - | - | >80 | [3] |
| Sol-Gel Spin Coat | Indium Nitrate | 4 | 500 | 3.25 | - | - | ~75.6 | [5] |
Table 2: Properties of Indium-Doped CdO Thin Films
| Doping Method | Indium Precursor | Doping Conc. (wt%) | Deposition Temp. (°C) | Band Gap (eV) | Particle Size (nm) | Ref. |
| Spray Pyrolysis | - | 0 | 350 | 2.63 | 78.05 | |
| Spray Pyrolysis | - | 1 | 350 | 2.54 | - | |
| Spray Pyrolysis | - | 3 | 350 | 2.46 | 65.77 |
Visualizations
6.1. Experimental Workflows
References
- 1. Indium Doped Zinc Oxide Thin Films Deposited by Ultrasonic Chemical Spray Technique, Starting from Zinc Acetylacetonate and Indium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Indium-Doped ZnO Thin Films Obtained Using Spray Pyrolysis for Position-Sensitive Photodetection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indium Doped ZnO Thin Film Using Spin Coating for TCO Application | Scientific.Net [scientific.net]
- 6. Preparation and Characterization of Indium and Gallium doped Transparent ZnO Films for Solar Cell Applications : Oriental Journal of Chemistry [orientjchem.org]
- 7. rigaku.com [rigaku.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thin Film XRD | Materials Characterization Lab [mcl.mse.utah.edu]
- 11. researchgate.net [researchgate.net]
- 12. experimentationlab.berkeley.edu [experimentationlab.berkeley.edu]
- 13. qdusa.com [qdusa.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Indium(3+) Perchlorate as a Precursor for Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the known chemical properties of Indium(3+) perchlorate and analogies drawn from established thin film deposition procedures using other indium salts, such as indium nitrate and indium chloride. To date, there is a lack of specific published literature on the use of this compound for thin film deposition. Therefore, the experimental protocols provided herein are hypothetical and should be treated with extreme caution. All laboratory work involving this compound must be conducted under strict safety protocols, given the potentially explosive nature of perchlorate compounds, especially in the presence of organic materials and heat.
Introduction to this compound as a Potential Precursor
Indium oxide (In₂O₃) and tin-doped indium oxide (ITO) are transparent conducting oxides (TCOs) that are critical components in a wide range of optoelectronic devices, including flat-panel displays, solar cells, and sensors. The choice of the indium precursor is a crucial factor that influences the properties of the deposited thin films. While indium nitrate and indium chloride are commonly used precursors, this compound, In(ClO₄)₃, presents itself as a subject of scientific inquiry for this application. Its high solubility in polar solvents and its potential for clean decomposition at elevated temperatures are properties that merit investigation for solution-based deposition techniques like spray pyrolysis and sol-gel methods.
This document provides a summary of the known properties of this compound and outlines hypothetical protocols for its use in thin film deposition, drawing parallels from established methods with other indium salts. A significant emphasis is placed on the safety precautions required when handling this energetic material.
Properties of this compound
A clear understanding of the precursor's properties is essential for developing deposition protocols. The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | In(ClO₄)₃ |
| Hydrated Form | In(ClO₄)₃ · 8H₂O |
| Molar Mass (Anhydrous) | 413.17 g/mol |
| Appearance | Colorless, crystalline solid |
| Solubility | Highly soluble in water and ethanol[1] |
| Melting Point | 80 °C (for the octahydrate, melts in its own water of crystallization)[1] |
| Key Chemical Property | Strong oxidizing agent |
Hypothetical Experimental Protocols for Thin Film Deposition
The following protocols are proposed based on established procedures for indium nitrate and indium chloride precursors. Extreme caution and appropriate safety measures are mandatory when attempting these procedures.
Spray Pyrolysis of Indium Oxide Thin Films
Spray pyrolysis is a deposition technique where a thin film is formed by spraying a solution onto a heated surface. The thermal decomposition of the precursor in the solution leads to the formation of the desired material.
3.1.1. Precursor Solution Preparation
-
Dissolution: In a fume hood rated for explosive materials, dissolve this compound octahydrate (In(ClO₄)₃ · 8H₂O) in a suitable solvent. Deionized water or ethanol are potential solvents due to the high solubility of the precursor.
-
Concentration: Prepare a precursor solution with a concentration in the range of 0.05 M to 0.2 M. The optimal concentration will need to be determined experimentally.
-
Stirring: Stir the solution at room temperature until the precursor is completely dissolved.
3.1.2. Deposition Parameters (Hypothetical)
| Parameter | Proposed Range | Rationale/Justification |
| Substrate Temperature | 300 - 500 °C | Based on typical decomposition temperatures for metal salts in spray pyrolysis to form metal oxides. |
| Spray Nozzle to Substrate Distance | 20 - 40 cm | A common range to allow for droplet evaporation and uniform coating. |
| Solution Flow Rate | 1 - 5 mL/min | Typical flow rates for laboratory-scale spray pyrolysis systems. |
| Carrier Gas | Compressed Air or Nitrogen | To atomize the solution and carry the droplets to the substrate. |
| Post-Deposition Annealing | 400 - 600 °C in air | To improve crystallinity and remove any residual impurities. |
3.1.3. Experimental Workflow
Caption: Workflow for Spray Pyrolysis Deposition.
Sol-Gel Synthesis of Indium Oxide Thin Films
The sol-gel process involves the evolution of a colloidal suspension (sol) into a gel, which can then be deposited as a thin film.
3.2.1. Sol Preparation
-
Precursor Solution: In a designated chemical fume hood, dissolve this compound octahydrate in a suitable solvent such as 2-methoxyethanol or ethanol.
-
Stabilizer: Add a stabilizing agent, such as acetylacetone or diethanolamine, to control the hydrolysis and condensation reactions. The molar ratio of stabilizer to indium precursor will need to be optimized.
-
Hydrolysis: Slowly add a controlled amount of water to the solution while stirring vigorously to initiate hydrolysis.
-
Aging: Allow the sol to age for a period of time (e.g., 24 hours) at room temperature to promote the formation of the desired polymeric network.
3.2.2. Thin Film Deposition (Spin Coating)
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass or silicon wafer) using a standard cleaning procedure.
-
Coating: Dispense the prepared sol onto the substrate and spin coat at a speed of 1000-4000 rpm for 30-60 seconds.
-
Drying: Dry the coated substrate on a hot plate at a low temperature (e.g., 100-150 °C) to evaporate the solvent.
-
Annealing: Anneal the film at a higher temperature (e.g., 400-600 °C) in a furnace to promote the formation of crystalline indium oxide.
3.2.3. Experimental Workflow
Caption: Workflow for Sol-Gel Thin Film Deposition.
Expected Thin Film Properties: A Comparative Overview
The choice of precursor anion (perchlorate, nitrate, or chloride) is expected to influence the final properties of the indium oxide thin films. The following table provides a hypothetical comparison based on known chemical principles.
| Property | This compound (Hypothetical) | Indium Nitrate | Indium Chloride |
| Decomposition Temperature | Potentially lower than nitrate and chloride, but requires careful control to avoid explosive decomposition. | Moderate decomposition temperature. | Higher decomposition temperature, potentially leading to chlorine incorporation in the film. |
| Film Purity | May lead to high-purity films if decomposition is complete, as byproducts (chlorine, oxygen) are volatile. | Can result in nitrogen-containing impurities if decomposition is incomplete. | Risk of residual chlorine contamination, which can affect film properties. |
| Surface Morphology | The effect on grain size and uniformity is unknown and would be a key area of investigation. | Can produce uniform films with controlled grain sizes.[2] | Can lead to larger grain sizes.[2] |
| Electrical Conductivity | Unknown, but high purity could potentially lead to good conductivity. | Good conductivity can be achieved with optimized deposition and annealing conditions. | Conductivity can be affected by chlorine impurities. |
| Optical Transmittance | Potentially high if the resulting film is dense and has low defect density. | High transmittance in the visible region is achievable. | High transmittance is possible, but can be influenced by surface roughness and impurities. |
Safety Protocols for Handling this compound
This compound is a strong oxidizing agent and poses a significant explosion hazard, especially when in contact with organic materials, reducing agents, or upon heating. All work with this compound must be performed with strict adherence to the following safety protocols.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a chemical fume hood that is specifically rated for explosive materials. The fume hood sash should be kept as low as possible.
-
Avoidance of Incompatible Materials: Keep this compound away from organic compounds, flammable solvents, reducing agents, and finely powdered metals.
-
Heating: Exercise extreme caution when heating this compound. Use a controlled heating source such as a heating mantle with a temperature controller. Avoid open flames.
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed, compatible container. It should be segregated from all incompatible materials.
-
Waste Disposal: Dispose of all this compound waste, including contaminated materials and solutions, as hazardous waste according to institutional and national regulations.[3][4][5] Never mix perchlorate waste with other chemical waste streams.
Logical Relationships and Signaling Pathways
The successful deposition of high-quality indium oxide thin films from an this compound precursor is dependent on a series of interconnected parameters. The following diagram illustrates these logical relationships.
Caption: Interdependencies in Thin Film Deposition.
Conclusion
This compound remains a largely unexplored precursor for the deposition of indium oxide thin films. While its chemical properties suggest potential advantages, the significant safety hazards associated with its use cannot be overstated. The hypothetical protocols and comparative data presented in this document are intended to serve as a starting point for researchers interested in investigating this novel precursor. Any experimental work must be preceded by a thorough risk assessment and the implementation of rigorous safety procedures. Further research is required to validate these hypothetical protocols and to fully characterize the properties of indium oxide thin films derived from an this compound precursor.
References
- 1. Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. DSpace [repository.kaust.edu.sa]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
Application Notes and Protocols for Reactions Catalyzed by Indium(III) Salts
Introduction
Indium(III) salts, such as indium(III) chloride (InCl₃), indium(III) bromide (InBr₃), and indium(III) perchlorate (In(ClO₄)₃), are recognized as effective Lewis acid catalysts in a variety of organic transformations. Their utility stems from their moisture compatibility, which allows for reactions to be conducted in a range of solvents, including water, under standard atmospheric conditions.[1][2] While extensive research has been published on the catalytic applications of indium(III) halides, detailed experimental protocols specifically employing indium(III) perchlorate are less commonly reported in the literature. However, the underlying principles of Lewis acid catalysis are similar across these salts.
This document provides detailed application notes and protocols for key organic reactions catalyzed by indium(III) salts, drawing from established procedures for indium(III) chloride and bromide. These protocols serve as a valuable guide for researchers, scientists, and drug development professionals interested in leveraging the catalytic activity of Indium(III) compounds.
Application Note 1: Indium(III)-Catalyzed Pechmann Condensation for the Synthesis of Coumarins
The Pechmann condensation is a widely used method for synthesizing coumarins and their derivatives by reacting a phenol with a β-ketoester under acidic conditions.[3] Indium(III) chloride has been demonstrated to be a highly efficient catalyst for this transformation, offering advantages such as mild reaction conditions and high yields.[4][5]
Data Presentation: Synthesis of 4-Substituted Coumarins via InCl₃-Catalyzed Pechmann Condensation
| Entry | Phenol | β-Ketoester | Time (min) | Yield (%) |
| 1 | Resorcinol | Ethyl acetoacetate | 15 | 98 |
| 2 | Phloroglucinol | Ethyl acetoacetate | 10 | 95 |
| 3 | m-Cresol | Ethyl acetoacetate | 45 | 85 |
| 4 | Phenol | Ethyl acetoacetate | 60 | 80 |
| 5 | Resorcinol | Ethyl benzoylacetate | 30 | 92 |
| 6 | Orcinol | Ethyl acetoacetate | 20 | 94 |
Data sourced from a study on indium(III) chloride-catalyzed von Pechmann reaction.[4]
Experimental Protocol: General Procedure for InCl₃-Catalyzed Synthesis of 4-Substituted Coumarins
This protocol describes a general method for the synthesis of coumarins from phenols and β-ketoesters using a catalytic amount of indium(III) chloride.[4]
Materials:
-
Substituted phenol (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Indium(III) chloride (InCl₃) (1 mmol, 10 mol%)
-
Crushed ice
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Reflux condenser (if necessary, though many reactions proceed at 65°C without reflux)
-
Buchner funnel and filter flask
-
Beakers
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the phenol (10 mmol), the β-ketoester (10 mmol), and indium(III) chloride (1 mmol).
-
Heating: Heat the reaction mixture to 65°C with stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice (approximately 40 g).
-
Isolation: Stir the mixture for 5-10 minutes. The solid product will precipitate. Collect the crystalline product by filtration using a Buchner funnel.
-
Washing: Wash the collected solid with ice-cold water (40 mL).
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure 4-substituted coumarin.
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination).
Visualization: Workflow for Pechmann Condensation
Caption: General experimental workflow for the InCl₃-catalyzed Pechmann condensation.
Application Note 2: Indium(III)-Catalyzed Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] DHPMs are a class of compounds with significant biological activities, including potential as calcium channel blockers and antihypertensive agents.[6] Indium(III) halides serve as effective and mild catalysts for this reaction, providing high yields and tolerating a wide variety of substituents.[6][7][8]
Data Presentation: Synthesis of Dihydropyrimidinones via InCl₃-Catalyzed Biginelli Reaction
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 10 | 91 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 12 | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 12 | 92 |
| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 14 | 90 |
| 5 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 92 |
| 6 | Benzaldehyde | Acetylacetone | Urea | 10 | 88 |
| 7 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | 12 | 92 |
Data sourced from an improved procedure for the Biginelli reaction using Indium(III) chloride.[6]
Experimental Protocol: General Procedure for InCl₃-Catalyzed Synthesis of Dihydropyrimidinones
This protocol provides a general method for the one-pot synthesis of dihydropyrimidinones using indium(III) chloride as a catalyst.[6]
Materials:
-
Aldehyde (1 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Indium(III) chloride (InCl₃) (0.1 mmol, 10 mol%)
-
Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine solution
-
Anhydrous Na₂SO₄
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in THF (5 mL) in a round-bottom flask, add urea (or thiourea) (1.5 mmol) and indium(III) chloride (0.1 mmol).
-
Reflux: Stir the resulting mixture at reflux temperature (65-70°C).
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 15 mL).
-
Washing: Wash the combined organic layers successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure dihydropyrimidinone.
Visualization: Biginelli Three-Component Reaction
Caption: Schematic of the Indium(III)-catalyzed three-component Biginelli reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction [organic-chemistry.org]
- 7. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Indium(3+) Perchlorate Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Indium(3+) Perchlorate, In(ClO₄)₃, in their synthetic protocols. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using this compound as a catalyst?
Low yields in reactions catalyzed by this compound can stem from several factors. Primarily, the purity and hydration state of the catalyst are crucial. This compound is often used as a hydrate, and the exact water content can influence its Lewis acidity and solubility. Ensure you are using a consistent and well-characterized batch of the catalyst. Other factors include suboptimal reaction conditions such as temperature, solvent, and catalyst loading. Substrate purity is also critical, as impurities can poison the catalyst.
Q2: How does this compound compare to other Indium(III) catalysts like InCl₃ or In(OTf)₃?
The perchlorate counterion is weakly coordinating, which can enhance the Lewis acidity of the Indium(III) center compared to halides. This increased Lewis acidity can lead to higher catalytic activity in certain reactions. For instance, in the Friedel-Crafts acylation of anisole with acetic anhydride, this compound shows significantly higher efficacy compared to Indium(III) Chloride or Indium(III) Triflate under similar conditions.[1][2]
Q3: Can I substitute this compound with another Indium salt and a perchlorate additive?
Yes, this can be an effective strategy. The addition of a salt with a non-coordinating anion, such as Lithium Perchlorate (LiClO₄), to a reaction catalyzed by another Indium(III) salt, like In(OTf)₃, has been shown to significantly enhance the reaction rate and yield.[1][2] This is attributed to the in-situ formation of a more electrophilic cationic indium species.
Q4: What is the role of water in this compound catalyzed reactions?
Indium(III) salts are known for their water tolerance.[3][4] In aqueous solutions, the Indium(III) ion exists as the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. While this water tolerance is an advantage, the presence of excessive water can lead to hydrolysis of the catalyst or reactants, potentially reducing the yield. The optimal amount of water, if any, is reaction-dependent and should be determined empirically.
Q5: My reaction is not proceeding to completion. What should I do?
If your reaction has stalled, consider the following troubleshooting steps:
-
Increase Catalyst Loading: While catalytic amounts are desired, some reactions may require a higher loading to achieve full conversion.
-
Elevate the Temperature: Many organic reactions benefit from increased temperature to overcome activation energy barriers.
-
Change the Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates.
-
Check for Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or by side products. Purifying your substrates and ensuring an inert atmosphere (if required) can help.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of this compound. - Consider the hydration state of the catalyst. |
| 2. Insufficient Catalyst Loading | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). | |
| 3. Suboptimal Temperature | - Gradually increase the reaction temperature. | |
| 4. Inappropriate Solvent | - Screen different solvents to find one that better solubilizes all components and facilitates the reaction. | |
| Formation of Byproducts | 1. Side Reactions | - Lower the reaction temperature. - Reduce the reaction time. |
| 2. Substrate Decomposition | - Ensure the purity of starting materials. - Run the reaction under an inert atmosphere if substrates are air-sensitive. | |
| Inconsistent Results | 1. Variable Catalyst Activity | - Standardize the source and batch of this compound. - Store the catalyst in a desiccator. |
| 2. Trace Impurities | - Purify all reactants and solvents before use. |
Data Presentation: Catalyst Comparison in Friedel-Crafts Acylation
The following table summarizes the catalytic activity of different Indium(III) salts in the Friedel-Crafts acylation of anisole with acetic anhydride.[2]
| Entry | Catalyst | Additive | Solvent | Yield (%) |
| 1 | InCl₃ | — | MeCN | 25 |
| 2 | In(OTf)₃ | — | MeCN | 28 |
| 3 | In(ClO₄)₃·8H₂O | — | MeCN | 57 |
| 4 | InCl₃ | 3 mol% AgClO₄ | MeCN | 82 |
| 5 | In(OTf)₃ | 4 mol% LiClO₄ | MeNO₂ | 95 |
Experimental Protocols
Key Experiment: this compound Catalyzed Friedel-Crafts Acylation of Anisole [1][2]
This protocol describes the acylation of anisole with acetic anhydride, demonstrating the efficacy of this compound as a catalyst.
Materials:
-
Anisole
-
Acetic Anhydride
-
This compound Octahydrate (In(ClO₄)₃·8H₂O)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of anisole (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add acetic anhydride (1.2 mmol).
-
Add this compound Octahydrate (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aromatic ketone.
Visualizations
Caption: Factors influencing yield in this compound catalyzed reactions.
Caption: Workflow for a typical this compound catalyzed reaction.
References
Side reactions to avoid with Indium(3+) perchlorate catalyst
Welcome to the technical support center for the use of Indium(III) perchlorate [In(ClO₄)₃] as a catalyst in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Indium(III) perchlorate as a Lewis acid catalyst?
Indium(III) perchlorate is a powerful Lewis acid catalyst valued for its high activity, often at low catalyst loadings. Like other indium salts, it exhibits remarkable water tolerance, allowing for reactions to be conducted in aqueous media or under atmospheric conditions without stringent drying protocols. The perchlorate counter-ion is weakly coordinating, which can enhance the Lewis acidity of the Indium(III) center compared to other indium salts, leading to higher reactivity in certain transformations.[1][2]
Q2: Is Indium(III) perchlorate interchangeable with other Indium(III) salts like Indium(III) chloride or triflate?
While all are effective Lewis acids, they are not always directly interchangeable. The catalytic activity of Indium(III) salts is significantly influenced by the counter-ion.[1][2] In some reactions, such as intramolecular hydroarylation, indium triiodide has been found to be the most effective, while in others, the triflate or perchlorate salt may offer superior performance.[2][3] The choice of catalyst can affect reaction rates, yields, and even the stereoselectivity of the transformation.[3] Therefore, optimization of the indium catalyst is often a necessary step in methods development.
Q3: What are the key safety precautions to consider when handling Indium(III) perchlorate?
Indium(III) perchlorate is an oxidizing agent and should be handled with care. It should not be heated strongly with organic materials, and contact with combustible materials should be avoided. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential. For detailed handling and storage information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Q4: Can Indium(III) perchlorate be recovered and reused?
The recyclability of indium catalysts is one of their attractive features, contributing to greener chemical processes.[4] Due to their water stability, indium catalysts can often be recovered from the aqueous phase after reaction completion and reused in subsequent runs with minimal loss of activity. The specific recovery procedure will depend on the reaction conditions and the nature of the products.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This guide addresses specific issues that may arise during reactions catalyzed by Indium(III) perchlorate and provides actionable solutions.
Issue 1: Hydrolysis of Substrates or Products
Symptoms:
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Low yield of the desired product.
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Presence of byproducts resulting from the cleavage of ester, acetal, or other hydrolytically sensitive functional groups.
-
Formation of indium hydroxide precipitate.
Root Cause: While Indium(III) perchlorate is water-tolerant, its strong Lewis acidity can catalyze the hydrolysis of sensitive functional groups, especially in the presence of excess water or at elevated temperatures.
Solutions:
-
Control Water Content: While anhydrous conditions are often not necessary, the amount of water can be critical. If hydrolysis is a problem, consider using a co-solvent system to reduce the water concentration or using dried solvents.
-
Temperature Optimization: Lowering the reaction temperature can often suppress the rate of hydrolysis relative to the desired reaction.
-
pH Adjustment: In some cases, buffering the reaction mixture can help to control the pH and reduce hydrolysis. However, this must be done with care as it can also affect catalyst activity.
Issue 2: Lack of Chemoselectivity
Symptoms:
-
A mixture of products is obtained where the catalyst has interacted with multiple functional groups in the starting material.
-
For example, in a molecule containing both an aldehyde and a ketone, both may react.
Root Cause: Indium(III) perchlorate is a highly active catalyst and may not always differentiate between similar functional groups. Indium(III) is considered a soft Lewis acid and generally shows good chemoselectivity, tolerating functional groups like alcohols and amines.[2] However, its high reactivity can sometimes lead to a loss of selectivity.
Solutions:
-
Catalyst Loading: Reducing the catalyst loading can sometimes improve chemoselectivity. Start with a low loading (e.g., 1-5 mol%) and incrementally increase if the reaction is too slow.
-
Choice of Indium Salt: The counter-ion can influence chemoselectivity.[1][2] Experimenting with other indium salts like InCl₃ or In(OTf)₃ may provide better results for a specific transformation.
-
Protecting Groups: If chemoselectivity remains an issue, consider protecting the more reactive functional group prior to the reaction.
Issue 3: Undesired Rearrangements or Isomerizations
Symptoms:
-
Formation of constitutional isomers or stereoisomers of the expected product.
-
For example, in Friedel-Crafts reactions, alkyl group rearrangements may occur.
Root Cause: The strong Lewis acidity of Indium(III) perchlorate can promote the formation of carbocationic intermediates that are susceptible to rearrangement to more stable species.
Solutions:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize rearrangements by reducing the lifetime of the carbocationic intermediates.
-
Solvent Effects: The choice of solvent can influence the stability of intermediates. A more coordinating solvent may help to stabilize the desired intermediate and prevent rearrangement.
-
Substrate Design: If possible, modifying the substrate to disfavor rearrangement can be an effective strategy.
Issue 4: Catalyst Deactivation
Symptoms:
-
The reaction stalls before completion.
-
Inconsistent results between batches.
Root Cause: Catalyst deactivation can occur through several mechanisms, including poisoning by impurities in the starting materials or solvents, or the formation of inactive indium species.[5]
Solutions:
-
Purification of Reagents: Ensure that all starting materials and solvents are of high purity and free from potential catalyst poisons such as strong coordinating ligands (e.g., some sulfur or phosphorus compounds).
-
Inert Atmosphere: While many indium-catalyzed reactions are air-tolerant, sensitive substrates or reactions run for extended periods may benefit from being conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. The specific procedure will depend on the nature of the deactivation. For deactivation by organic residues, washing with an appropriate solvent may be effective. For the formation of inactive hydroxo species, treatment with a small amount of the corresponding acid may regenerate the active catalyst.
Quantitative Data Summary
The choice of Indium(III) salt and reaction conditions can significantly impact the outcome of a reaction. The following table summarizes a comparative study of different indium catalysts in a Friedel-Crafts acylation reaction.
| Catalyst (1 mol%) | Additive (4 mol%) | Solvent | Yield (%) |
| InCl₃ | - | MeCN | 25 |
| In(OTf)₃ | - | MeCN | 28 |
| In(ClO₄)₃·8H₂O | - | MeCN | 57 |
| InCl₃ | AgClO₄ (3 mol%) | MeCN | 82 |
| In(OTf)₃ | LiClO₄ | MeNO₂ | 95 |
Data adapted from a study on the acylation of anisole with acetic anhydride.[6] This data highlights that Indium(III) perchlorate can be a highly effective catalyst, and its activity can be further enhanced by the use of additives like lithium perchlorate.[6]
Experimental Protocols
Protocol 1: General Procedure for a Trial Indium(III) Perchlorate Catalyzed Reaction
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the substrate (1.0 mmol) and the appropriate solvent (5-10 mL).
-
Add Indium(III) perchlorate (typically 1-10 mol%, e.g., 0.01-0.1 mmol).
-
Add the second reactant (e.g., nucleophile, electrophile) to the mixture.
-
Stir the reaction at the desired temperature (starting at room temperature is often a good baseline).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: Simplified workflow illustrating the desired catalytic cycle versus a common hydrolysis side reaction pathway.
Caption: A logical troubleshooting workflow for addressing common issues in Indium(III) perchlorate catalyzed reactions.
References
- 1. Indium(iii) as π-acid catalyst for the electrophilic activation of carbon–carbon unsaturated systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indium in Catalysis – SynCatMet [syncatmeth.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.org [mdpi.org]
Technical Support Center: Optimizing Reactions with Indium(III) Perchlorate
Disclaimer: While this guide focuses on Indium(III) perchlorate, it is important to note that its use as a catalyst in synthetic organic chemistry is not as widely documented as other indium salts like Indium(III) chloride or triflate. Therefore, much of the guidance provided is based on the general principles of Indium(III) catalysis and the known properties of the perchlorate anion. Researchers should consider the information on related indium salts as a valuable starting point for optimizing their reactions.
Frequently Asked Questions (FAQs)
Q1: What is Indium(III) perchlorate and in what form is it commonly available?
Indium(III) perchlorate, with the chemical formula In(ClO₄)₃, is an indium salt of perchloric acid. It is a colorless crystalline solid and is often commercially available as a hydrate, most commonly Indium(III) perchlorate octahydrate (In(ClO₄)₃ • 8H₂O).[1] This hydrated form is soluble in water and ethanol.[1]
Q2: What are the primary safety concerns when working with Indium(III) perchlorate?
Indium(III) perchlorate is a strong oxidizer, and mixtures with combustible materials may be flammable or explosive. It is also corrosive and can cause skin and eye irritation.[1] It is crucial to handle this compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), and avoid contact with reducing agents and combustible materials.
Q3: Why might I choose Indium(III) perchlorate over other Indium(III) salts like the chloride or triflate?
While less common, the choice of the perchlorate anion might be considered for several reasons. The perchlorate ion is generally considered to be non-coordinating, which could potentially lead to a more "naked" and highly Lewis acidic indium cation in solution. This might enhance its catalytic activity in certain reactions. However, the catalytic activity of Indium(III) salts is highly dependent on the counterion, and often salts like the iodide or bromide show superior performance in specific reactions.[2]
Q4: How does the hydrated form of Indium(III) perchlorate affect its use in reactions?
The presence of water in the hydrated form, In(ClO₄)₃ • 8H₂O, is a critical consideration. While many Indium(III)-catalyzed reactions are known to be water-tolerant, the presence of water can influence the reaction equilibrium, kinetics, and selectivity.[3][4] For reactions that are sensitive to water, it may be necessary to use the anhydrous form or to dry the hydrated salt before use. In aqueous solutions, the Indium(III) ion exists as the stable hexaaquaindium(III) ion, [In(OH₂)₆]³⁺.[5]
Q5: Can Indium(III) perchlorate be used in aqueous media?
Yes, like many other Indium(III) salts, Indium(III) perchlorate is soluble in water and can be used in aqueous reaction media.[1][3] The use of water as a solvent is a key advantage of Indium(III) catalysis from a green chemistry perspective.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst due to improper storage or handling.2. Insufficient catalyst loading.3. Unfavorable reaction temperature.4. Inappropriate solvent.5. Presence of strongly coordinating species that poison the catalyst. | 1. Ensure the Indium(III) perchlorate is stored in a tightly sealed container in a cool, dry place.2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).3. Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C).4. Test a variety of solvents with different polarities (e.g., dichloromethane, acetonitrile, water, or solvent-free conditions).5. Purify starting materials to remove any potential catalyst poisons. |
| Formation of side products | 1. The reaction may be sensitive to the acidity of the catalyst.2. The perchlorate anion may be participating in the reaction.3. The reaction temperature may be too high, leading to decomposition. | 1. Consider using a different Indium(III) salt with a less acidic counterion (e.g., InCl₃).2. Although generally non-coordinating, under certain conditions, the perchlorate ion can be reactive. Analyze side products to investigate this possibility.3. Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Inconsistent results | 1. The hydration state of the Indium(III) perchlorate may vary between batches.2. The reaction may be sensitive to atmospheric moisture. | 1. If possible, determine the hydration state of the catalyst or dry it under vacuum before use to ensure consistency.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in product isolation | 1. The product may be soluble in the aqueous phase if the reaction is performed in water.2. The product may form a complex with the indium catalyst. | 1. Perform an extraction with an appropriate organic solvent.2. During work-up, consider a wash with a dilute acid or base to break up any product-catalyst complexes. |
Experimental Protocols & Data
As specific, optimized protocols for Indium(III) perchlorate are scarce, the following tables provide a summary of reaction conditions for various reactions catalyzed by other common Indium(III) salts. This data can serve as a starting point for the optimization of your reaction with Indium(III) perchlorate.
Table 1: Optimization of a Generic Michael Addition of an Amine to an α,β-Unsaturated Ester
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | In(OTf)₃ (2) | Dichloromethane | Room Temp | 1 | 95 |
| 2 | InCl₃ (10) | Methanol | Room Temp | 1.5 | 92 |
| 3 | InBr₃ (5) | Acetonitrile | 50 | 2 | 88 |
| 4 | InI₃ (5) | Toluene | 60 | 3 | 85 |
Data is representative and compiled from general knowledge of Indium(III) catalysis.
Table 2: Optimization of a Generic Diels-Alder Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | InCl₃ (20) | Water | Room Temp | 12 | 90 |
| 2 | InCl₃ (10) | Acetonitrile/Water | Room Temp | 10 | 92 |
| 3 | In(OTf)₃ (5) | Dichloromethane | 0 | 18 | 85 |
| 4 | InBr₃ (10) | Toluene | 80 | 6 | 78 |
Data is representative and compiled from general knowledge of Indium(III) catalysis, including information on Indium(III) chloride catalyzed Diels-Alder reactions in water.[6]
Visualizations
General Lewis Acid Catalysis by Indium(III)
The primary role of Indium(III) salts as catalysts is to act as a Lewis acid, activating a substrate towards nucleophilic attack. A common example is the activation of a carbonyl group.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indium(III)-Catalyzed One-Pot Synthesis of Alkyl Cyanides from Carboxylic Acids [organic-chemistry.org]
- 5. High yielding methyl esterification catalyzed by indium(III) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Handling and storage of hygroscopic Indium(3+) perchlorate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of hygroscopic Indium(3+) perchlorate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (In(ClO₄)₃) is a powerful oxidizing agent and a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1] Its primary hazards stem from these two properties:
-
Oxidizing Agent: It can intensify fires and may cause fire or explosion when in contact with combustible materials.[2]
-
Hygroscopic Nature: Absorption of moisture can lead to changes in the physical state of the compound, making it difficult to handle and weigh accurately. This can also affect the concentration of prepared solutions.
-
Health Hazards: It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Q2: How should I properly store this compound?
A2: Due to its reactivity and hygroscopicity, proper storage is crucial. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. A desiccator or a dry box is highly recommended for long-term storage to minimize moisture absorption.
Q3: What materials are incompatible with this compound?
A3: As a strong oxidizing agent, it should be kept away from:
-
Combustible and flammable materials
-
Organic materials
-
Reducing agents (e.g., metals, hydrides)
-
Acids
Q4: What are the signs of decomposition or contamination?
A4: Visual signs of decomposition or contamination can include a change in color from its typical white crystalline appearance, clumping due to moisture absorption, or the presence of any foreign materials. If decomposition is suspected, handle the material with extreme caution and dispose of it according to your institution's hazardous waste protocols.
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
A5: Appropriate PPE includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
In case of dust formation, a respirator with a suitable particulate filter is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty in weighing an accurate amount of the solid. | The compound has absorbed atmospheric moisture, leading to clumping and an inaccurate mass reading. | Handle and weigh the compound in a controlled environment with low humidity, such as a glovebox or a dry box. If not available, work quickly and in a well-ventilated area. Consider using a pre-weighed amount in a sealed vial if precise concentration is critical. |
| The solid appears wet or has turned into a slurry. | Improper storage in a humid environment. | Do not use the compromised material. Dispose of it according to safety protocols. For future prevention, ensure the container is tightly sealed and stored in a desiccator. |
| Inconsistent experimental results. | The concentration of the this compound solution may be inaccurate due to the absorption of water by the solid before weighing. | Determine the water content of the hydrated salt using methods like Karl Fischer titration before preparing the solution to adjust the mass accordingly. Alternatively, standardize the prepared solution using a suitable analytical method. |
| A reaction involving organic solvents becomes unexpectedly vigorous or shows signs of decomposition. | Perchlorates are strong oxidizers and can react exothermically with organic materials, especially upon heating. | Exercise extreme caution when mixing this compound with organic compounds. Always perform reactions on a small scale initially, with appropriate cooling and safety shields in place. Avoid heating mixtures of perchlorates and organic materials unless the procedure is known to be safe. |
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | In(ClO₄)₃ | [1] |
| Molar Mass (anhydrous) | 413.17 g/mol | [1] |
| Appearance | Colorless crystals or white solid | [1] |
| Hydration | Commonly exists as the octahydrate (In(ClO₄)₃ · 8H₂O) | [1] |
| Melting Point (Octahydrate) | 80 °C (melts in its own water of crystallization) | [1] |
| Thermal Decomposition | Decomposes upon heating. Specific decomposition temperature for the anhydrous form is not readily available in public literature. Perchlorates, in general, can decompose to form metal chlorides, oxides, and oxygen. |
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble (Specific quantitative data is not readily available in public literature) | [1] |
| Ethanol | Soluble (Specific quantitative data is not readily available in public literature) | [1] |
| Acetic Acid | Soluble | [1] |
Experimental Protocols
Protocol for Preparing a Standard Aqueous Solution of this compound (e.g., 0.1 M)
Objective: To prepare a 0.1 M aqueous solution of this compound with high accuracy, accounting for its hygroscopic nature.
Materials:
-
This compound hydrate (In(ClO₄)₃ · xH₂O)
-
Deionized water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Spatula and weighing paper/boat
-
Personal Protective Equipment (PPE)
Procedure:
-
Determine the Water Content:
-
Before preparing the solution, it is crucial to know the exact water content of the this compound hydrate. This can be determined using Karl Fischer titration.[3] Let's assume the determined formula is In(ClO₄)₃ · 8H₂O (Molar Mass = 557.29 g/mol ).
-
-
Calculate the Required Mass:
-
To prepare 100 mL (0.1 L) of a 0.1 M solution, you will need:
-
Moles = 0.1 mol/L * 0.1 L = 0.01 moles
-
Mass = 0.01 moles * 557.29 g/mol = 5.5729 g
-
-
-
Weighing the Compound:
-
Due to its hygroscopic nature, this step should be performed as quickly as possible or in a controlled atmosphere (glovebox).
-
Tare the analytical balance with a clean, dry weighing boat.
-
Quickly weigh out the calculated mass (5.5729 g) of this compound hydrate.
-
-
Dissolving the Compound:
-
Carefully transfer the weighed solid into the 100 mL volumetric flask.
-
Add a small amount of deionized water (approximately 50-60 mL) to the flask.
-
Gently swirl the flask to dissolve the solid completely.
-
-
Final Dilution:
-
Once the solid is fully dissolved, add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Standardization (Optional but Recommended):
-
To ensure the exact concentration, the solution can be standardized by titrating the Indium(3+) content with a standard solution of a chelating agent like EDTA.
-
Protocol for Determining Indium(3+) Concentration via Spectrophotometry
Objective: To determine the concentration of an unknown this compound solution.
Principle: This method relies on the formation of a colored complex between Indium(3+) ions and a chromogenic agent, which can be measured using a spectrophotometer.
Materials:
-
This compound solution (unknown concentration)
-
Standard Indium(3+) solution (known concentration)
-
Chromogenic agent (e.g., 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, 5-Br-PADAP)
-
Buffer solution
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions with known concentrations of Indium(3+) by diluting the stock standard solution.
-
-
Complex Formation:
-
To each standard solution and the unknown sample solution, add the chromogenic agent and buffer solution according to a validated analytical method. Allow the color to develop fully.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance for the Indium(3+)-chromogenic agent complex.
-
-
Calibration Curve and Concentration Determination:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Example of a hypothetical signaling pathway involving Indium(3+).
References
Troubleshooting low catalytic activity of Indium(3+) perchlorate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Indium(3+) perchlorate as a catalyst. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary catalytic function?
This compound, In(ClO₄)₃, is a Lewis acid catalyst. Its catalytic activity stems from the ability of the Indium(III) ion to accept electron pairs, thereby activating substrates. It is often used in its hydrated form, such as Indium(III) perchlorate octahydrate. In aqueous solutions, the indium ion exists as the hexaaquaindium(III) ion, [In(OH₂)₆]³⁺.[1][2] This complex is stable in acidified perchlorate solutions, and it is this hydrated species that often acts as the catalytically active center.
Q2: My reaction catalyzed by this compound is showing low or no activity. What are the common initial checks?
Low catalytic activity can often be traced back to fundamental experimental parameters. Before delving into more complex troubleshooting, verify the following:
-
Catalyst Quality: Ensure the this compound is of high purity and has been stored correctly.
-
Reagent and Solvent Purity: Impurities in your starting materials or solvent can poison the catalyst.
-
Reaction Conditions: Double-check the reaction temperature, pressure, and stoichiometry to ensure they align with established protocols for similar reactions.
-
Moisture Content: While Indium(III) salts are known to be relatively water-tolerant, the degree of hydration can influence catalytic activity.[3][4]
Q3: Can the perchlorate anion influence the catalytic activity?
Yes, the counter-ion (anion) plays a significant role in modulating the Lewis acidity and overall catalytic performance of Indium(III) salts.[4][5] The perchlorate anion is generally considered to be weakly coordinating, which can enhance the Lewis acidity of the Indium(III) center compared to more strongly coordinating anions. However, its specific effects can be reaction-dependent.
Q4: Is it possible for the this compound catalyst to deactivate during the reaction?
Yes, catalyst deactivation is a common cause of low activity. Potential deactivation pathways for Lewis acid catalysts like this compound include:
-
Hydrolysis: In the presence of excess water, particularly at elevated temperatures or non-acidic pH, the hydrated indium ion can undergo hydrolysis to form less active or inactive indium hydroxide species.[1]
-
Poisoning: Strong Lewis bases present as impurities in the reactants or solvent can irreversibly bind to the indium center, blocking the active site.
-
Formation of Inactive Complexes: The catalyst may form stable, inactive complexes with reactants, products, or intermediates.
Troubleshooting Guide for Low Catalytic Activity
This guide provides a structured approach to identifying and resolving issues related to the low catalytic activity of this compound.
Issue 1: Sub-optimal Catalyst Condition and Handling
Question: How can I be sure my this compound is active?
Answer: Proper storage and handling are critical. This compound is often supplied as a hydrate and can be hygroscopic.
Troubleshooting Steps:
-
Verify Storage Conditions: Store the catalyst in a tightly sealed container in a cool, dry place.
-
Consider Pre-activation (Drying): For reactions sensitive to water, consider drying the catalyst under vacuum, although be aware that this may alter its coordination sphere and activity.
-
Use a Fresh Batch: If in doubt about the quality of an older batch of catalyst, test a fresh, unopened sample.
Issue 2: Influence of Solvent and Water
Question: My reaction is sluggish. Could the solvent be the problem?
Answer: The choice of solvent can significantly impact the reaction rate and yield. While Indium(III) catalysts are known for their compatibility with a range of solvents, including water, the solvent can influence the catalyst's Lewis acidity and the stability of reaction intermediates.
Troubleshooting Steps:
-
Solvent Polarity: Evaluate the effect of solvent polarity. Aprotic solvents are often preferred to minimize competitive coordination with the catalyst.
-
Water Content: While water-tolerant, the optimal amount of water can be reaction-specific. For some reactions, anhydrous conditions may be necessary, while for others, the presence of water is beneficial.[3] If your reaction is known to be water-sensitive, ensure you are using dry solvents.
-
pH of the Medium: The pH can influence the speciation of the hydrated indium ion. In acidic conditions, the [In(OH₂)₆]³⁺ ion is stable.[1][2] If the reaction medium becomes neutral or basic, hydrolysis to indium hydroxide can occur, reducing the catalyst's Lewis acidity. Consider adding a co-catalyst or additive to maintain an optimal pH.
Issue 3: Catalyst Deactivation by Impurities or Reaction Components
Question: How do I know if my catalyst is being deactivated?
Answer: A progressive decrease in reaction rate or a complete stall of the reaction before full conversion can indicate deactivation.
Troubleshooting Steps:
-
Purify Reagents and Solvents: Use high-purity reagents and solvents to minimize potential catalyst poisons. Common poisons for Lewis acids include compounds with strong donor atoms like sulfur and phosphorus.
-
Analyze for Inhibitory Byproducts: The reaction itself might produce byproducts that inhibit the catalyst. Analyze the reaction mixture at intermediate stages to identify any such species.
-
Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.
Experimental Protocols
General Protocol for a Trial Reaction
This protocol provides a general workflow for testing the catalytic activity of this compound in a model reaction, such as a Friedel-Crafts acylation.
Materials:
-
This compound hydrate
-
Anisole (substrate)
-
Acetic anhydride (acylating agent)
-
Nitromethane (solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of anisole (1.0 mmol) in nitromethane (5 mL) in a round-bottom flask, add this compound hydrate (0.05 mmol, 5 mol%).
-
Add acetic anhydride (1.2 mmol) dropwise to the mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
Table 1: Hypothetical Troubleshooting Data for a Model Reaction
| Entry | Variable Changed | Observation | Yield (%) |
| 1 | Standard Conditions | Slow reaction | 30 |
| 2 | Used freshly opened catalyst | Faster reaction | 85 |
| 3 | Used anhydrous solvent | No significant change | 82 |
| 4 | Added 1 eq. of water | Slightly slower reaction | 75 |
| 5 | Used unpurified substrate | Reaction stalled | <10 |
Visualizations
Logical Troubleshooting Workflow
References
- 1. Indium(iii) hydration in aqueous solutions of perchlorate, nitrate and sulfate. Raman and infrared spectroscopic studies and ab-initio molecular orbital calculations of indium(iii)–water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indium in Catalysis – SynCatMet [syncatmeth.es]
- 5. Indium(iii) as π-acid catalyst for the electrophilic activation of carbon–carbon unsaturated systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Indium(3+) Perchlorate Catalyst
Welcome to the technical support center for Indium(3+) catalysts. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions regarding the use, recovery, and reuse of Indium(3+) catalysts, with a special focus on the challenges associated with Indium(3+) perchlorate.
Section 1: Troubleshooting Guide
Researchers attempting to recover and reuse homogeneous this compound from reaction mixtures may face several challenges. This guide addresses common issues and provides potential solutions based on general principles of catalyst handling and recovery.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced Catalytic Activity in Subsequent Runs | 1. Incomplete Catalyst Recovery: The catalyst may remain partially dissolved in the product or solvent phases. 2. Catalyst Poisoning: Strong coordination of byproducts, substrates, or impurities to the indium center can block active sites.[1][2] 3. Hydrolysis: Exposure to excess water can lead to the formation of less active indium hydroxide species. 4. Ligand Exchange: The perchlorate anion might be displaced by other coordinating species present in the reaction mixture. | 1. Attempt precipitation of the catalyst by adding a non-polar solvent. Alternatively, consider extraction into an aqueous phase if the product is organic-soluble. 2. Wash the recovered catalyst with a non-coordinating solvent. If poisoning is severe, consider redissolving and reprecipitating the catalyst. 3. Ensure all solvents are anhydrous in subsequent reactions if water is a suspected issue. 4. Analyze the recovered catalyst (e.g., via IR spectroscopy) to check for the presence of the perchlorate anion. |
| Difficulty Separating Catalyst from Product | 1. High Solubility of Indium Perchlorate: The catalyst is soluble in a wide range of organic solvents. 2. Formation of Emulsions: During aqueous work-up, surfactants or certain products can lead to stable emulsions. | 1. Consider switching to a heterogeneous indium catalyst system (e.g., indium supported on silica or a polymer) for easier separation.[3] 2. If recovery from a homogeneous system is necessary, explore techniques like organic solvent nanofiltration.[4] 3. To break emulsions, try adding a saturated brine solution or a different organic solvent. |
| Inconsistent Reaction Yields Upon Reuse | 1. Variable Catalyst Loading: Inaccurate measurement of the recovered catalyst amount. 2. Deactivation Over Time: Gradual degradation of the catalyst with each cycle.[5] 3. Leaching of Indium: Loss of the active metal from the support if using a heterogeneous system.[6] | 1. Thoroughly dry the recovered catalyst and accurately weigh it before each use. 2. Characterize the catalyst after several cycles to assess its integrity. 3. If leaching is suspected with a supported catalyst, analyze the reaction mixture for dissolved indium using techniques like ICP-AES. |
| Safety Concerns with Perchlorate Salts | 1. Potential for Explosion: Perchlorate salts, especially when mixed with organic compounds, can be explosive upon heating or shock.[7] | 1. CRITICAL: Avoid heating recovered indium perchlorate, especially if organic residues are present. 2. Always handle perchlorate salts with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3. Consider using alternative indium salts with less hazardous counter-ions, such as Indium(III) chloride or triflate, which are also effective Lewis acids.[8][9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Can this compound be easily regenerated and reused?
A1: Direct regeneration and reuse of homogeneous this compound is challenging and not a commonly documented procedure. The high solubility of the salt makes it difficult to separate from reaction mixtures without significant loss or contamination. Moreover, the perchlorate anion poses safety risks, especially when handling recovered material that may contain organic residues.[7] For applications requiring catalyst reuse, the recommended approach is to use heterogeneous indium catalysts, where the indium salt is immobilized on a solid support like silica or a polymer.[3]
Q2: What are the main causes of deactivation for indium catalysts?
A2: Like many Lewis acid catalysts, indium catalysts can be deactivated through several mechanisms:
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Poisoning: Strong binding of reactants, products, or impurities (e.g., nitrogen or sulfur-containing compounds) to the indium center, blocking the catalytic sites.[1][2]
-
Fouling: Physical deposition of polymeric or high-molecular-weight byproducts on the catalyst surface.[1]
-
Hydrolysis: In the presence of water, indium salts can hydrolyze to form indium hydroxide or related species, which are generally less catalytically active.
-
Leaching: For heterogeneous catalysts, the active indium species can detach from the support and dissolve into the reaction medium, leading to a loss of activity over time.[6]
Q3: How can I improve the reusability of my indium catalyst?
A3: The most effective strategy is to use a heterogeneous catalyst system. This can be achieved by:
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Immobilization on a support: Supporting the indium salt on materials like silica gel, alumina, or polymers.[3]
-
Use of Metal-Organic Frameworks (MOFs): Incorporating indium into the structure of a MOF can create a stable and reusable catalyst.[3]
-
Ionic Liquid Supports: Attaching the indium catalyst to an ionic liquid phase allows for easier separation from the product phase.[3] These approaches facilitate easy recovery of the catalyst by simple filtration, reducing loss and simplifying the purification of the product.
Q4: Are there safer alternatives to this compound?
A4: Yes, several other indium salts are effective Lewis acid catalysts and are generally considered safer than perchlorates. Indium(III) chloride (InCl₃) and Indium(III) triflate (In(OTf)₃) are widely used and have been shown to be stable in the presence of moisture, with InCl₃ even being compatible with water as a solvent for some reactions.[8][9]
Q5: How can I recover indium from my reaction waste for disposal or recycling?
A5: If you need to recover indium from a waste stream, several methods can be employed, such as:
-
Precipitation: Adjusting the pH of an aqueous solution can precipitate indium as indium hydroxide.
-
Solvent Extraction: Using specific organic extractants to selectively pull indium ions from an aqueous phase.[10]
-
Electrowinning: An electrochemical process to deposit indium metal from a solution.[11] These methods are typically used for recovering the element from waste rather than regenerating the catalyst in its original form.[12][13]
Section 3: Experimental Protocols
Given the challenges with homogeneous this compound, this section details a more practical and widely adopted approach: the preparation and use of a reusable, silica-supported indium catalyst.
Protocol 1: Preparation of Silica-Supported Indium(III) Chloride (InCl₃/SiO₂)
Objective: To synthesize a heterogeneous indium catalyst that can be easily recovered and reused.
Materials:
-
Indium(III) chloride (InCl₃), anhydrous
-
Silica gel (for column chromatography, 60-120 mesh)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Schlenk flask or similar inert atmosphere glassware
-
Rotary evaporator
Procedure:
-
Activate the silica gel by heating at 120°C under vacuum for 4-6 hours to remove adsorbed water.
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the activated silica gel.
-
Prepare a solution of anhydrous InCl₃ in the chosen anhydrous solvent.
-
Slowly add the InCl₃ solution to the silica gel with constant stirring.
-
Continue stirring the suspension at room temperature for 12-24 hours to ensure even deposition.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting free-flowing powder under high vacuum for 4-6 hours to remove any residual solvent.
-
The InCl₃/SiO₂ catalyst is now ready for use. Store it in a desiccator or glovebox to prevent moisture absorption.
Protocol 2: Catalyst Recovery and Reuse
Objective: To recover the heterogeneous indium catalyst after a reaction for subsequent use.
Procedure:
-
After the reaction is complete, dilute the reaction mixture with a suitable solvent to reduce viscosity if necessary.
-
Separate the solid catalyst from the liquid mixture by filtration or centrifugation.
-
Wash the recovered catalyst multiple times with the reaction solvent or another appropriate solvent to remove any adsorbed products and unreacted starting materials.
-
Dry the washed catalyst under vacuum to remove the solvent.
-
The catalyst can now be weighed and used in a subsequent reaction. A slight decrease in activity may be observed over multiple cycles.
Section 4: Quantitative Data on Catalyst Reuse
The following table summarizes representative data on the reusability of heterogeneous indium catalysts from published literature. This data highlights the viability of using supported indium catalysts for multiple reaction cycles.
| Catalyst System | Reaction Type | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Reference |
| In/SiO₂ | A³-Coupling | 95 | 94 | 92 | 91 | [14] |
| Indium-based MOF | Strecker Reaction | 98 | 98 | 97 | 96 | [3] |
| Indium in Ionic Liquid | Michael Addition | 92 | 92 | 91 | - | [3] |
Note: Yields are approximate and may vary depending on specific substrates and reaction conditions.
Section 5: Visualizations
The following diagrams illustrate key workflows related to the use and recovery of indium catalysts.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. books.lucp.net [books.lucp.net]
- 4. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research.chalmers.se [research.chalmers.se]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. enviro.wiki [enviro.wiki]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. US5543031A - Method for recovering indium by electrowinning and apparatus therefor - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Indium(3+) Perchlorate in Protic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium(3+) perchlorate in protic solvents.
FAQs and Troubleshooting Guide
This section addresses common stability issues encountered during experiments involving this compound in protic solvents.
Q1: Why is my this compound solution in water turning cloudy or forming a precipitate?
A1: The cloudiness or precipitate is likely due to the hydrolysis of the Indium(3+) ion. In aqueous solutions, Indium(3+) exists as the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. This complex is acidic and can undergo stepwise hydrolysis, releasing protons and forming less soluble hydroxo-bridged species, especially if the pH of the solution is not sufficiently low. To prevent this, ensure your solution is adequately acidified, typically with perchloric acid, to maintain a pH below 2.
Q2: I'm dissolving this compound in methanol and I'm observing the formation of a white solid over time. What is happening?
A2: This is likely due to a solvolysis reaction, specifically alcoholysis. While this compound is soluble in alcohols like methanol and ethanol, the Indium(3+) ion can react with the alcohol, which acts as a nucleophile. This can lead to the formation of insoluble indium alkoxide or hydroxo-alkoxide species. To minimize this, it is crucial to use anhydrous alcohol and consider the addition of a small amount of a non-coordinating acid to suppress these reactions.
Q3: Can I use other protic solvents like ethanol or isopropanol? What are the stability concerns?
A3: Yes, this compound is soluble in other protic solvents like ethanol. However, the stability concerns are similar to those in methanol. The tendency for alcoholysis may vary depending on the alcohol's structure and basicity. As with methanol, using anhydrous solvents and maintaining acidic conditions are key to preparing stable solutions.
Q4: How can I prepare a stable stock solution of this compound in a protic solvent?
A4: A detailed protocol is provided in the "Experimental Protocols" section below. The key principles are:
-
Use a hydrated salt of this compound (e.g., the octahydrate) for easier handling.
-
Dissolve the salt in the desired protic solvent (e.g., water, methanol, ethanol) that is of high purity and anhydrous if it's an organic solvent.
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Acidify the solution with a non-coordinating acid, such as perchloric acid, to a concentration sufficient to suppress hydrolysis or alcoholysis (e.g., 0.1 M HClO₄).
-
Store the solution in a tightly sealed container to prevent the absorption of atmospheric moisture.
Q5: My reaction requires neutral or basic conditions. How can I use this compound?
A5: Using this compound in neutral or basic conditions is challenging due to its propensity for hydrolysis and precipitation of indium hydroxide. If the reaction chemistry allows, consider using a chelating ligand that can form a stable, soluble complex with Indium(3+) at the desired pH. Alternatively, explore other indium sources that may have better stability under your specific reaction conditions.
Data Presentation
The stability of the Indium(3+) ion in aqueous solutions is governed by its hydrolysis. The following table summarizes the key hydrolysis equilibria for the hexaaquaindium(III) ion at 25°C.[1]
| Equilibrium Reaction | -log β₁₁ |
| In³⁺ + H₂O ⇌ In(OH)²⁺ + H⁺ | 4.42 |
| In³⁺ + 2H₂O ⇌ In(OH)₂⁺ + 2H⁺ | 8.5 |
| 2In³⁺ + 2H₂O ⇌ In₂(OH)₂⁴⁺ + 2H⁺ | 8.8 |
Note: β values are overall stability constants. Higher negative log values indicate greater stability of the hydrolyzed species. The speciation of Indium(3+) is highly dependent on pH.
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound (0.1 M)
Objective: To prepare a stable aqueous stock solution of this compound.
Materials:
-
This compound hydrate (In(ClO₄)₃ · xH₂O)
-
Perchloric acid (HClO₄), 70%
-
Deionized water
Procedure:
-
Weigh the appropriate amount of this compound hydrate required to make a 0.1 M solution.
-
In a fume hood, add the weighed salt to a volumetric flask.
-
Add a sufficient volume of deionized water to dissolve the salt.
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Carefully add concentrated perchloric acid to achieve a final concentration of approximately 0.1 M HClO₄. This will ensure the solution remains acidic and prevents hydrolysis.
-
Bring the solution to the final volume with deionized water.
-
Mix thoroughly until the solution is homogeneous.
-
Store in a well-sealed glass bottle.
Mandatory Visualizations
Caption: Stepwise hydrolysis of the hexaaquaindium(III) ion.
Caption: Workflow for preparing stable this compound solutions.
References
Technical Support Center: Purification of Products from Indium(3+) Perchlorate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in purifying products from reactions involving Indium(3+) perchlorate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in reactions involving this compound?
A1: Common impurities can be broadly categorized as:
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Unreacted Starting Materials: Residual this compound, ligands, or other reagents.
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Byproducts from the Reaction: These can include side-products from the ligand synthesis or degradation products.
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Hydrolysis Products: Indium(III) salts are susceptible to hydrolysis, which can lead to the formation of indium hydroxides or oxides.[1][2] This is often observed as a white precipitate.
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Solvent Residues: Trapped solvent molecules within the crystal lattice of the product.
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Metal Contaminants: Trace metals that may be present in the indium starting material. Common metallic impurities in indium can include zinc, lead, copper, and tin.
Q2: What are the key safety precautions when working with this compound and its reaction products?
A2: this compound is a strong oxidizing agent and should be handled with care. Key safety precautions include:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Work in a well-ventilated area or a fume hood to avoid inhaling dust or fumes. Avoid direct contact with the skin and eyes.[3]
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Handling Oxidizers: Keep this compound away from flammable and combustible materials.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety information before handling any chemicals.
Q3: Which analytical techniques are recommended for assessing the purity of my indium complex?
A3: A combination of techniques is often necessary for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for characterizing the organic ligands and confirming the formation of the desired complex. While ¹¹⁵In NMR can be performed, it often yields very broad signals.[4]
-
Elemental Analysis (EA): Provides the elemental composition (C, H, N, etc.) of the compound, which can be compared to the theoretical values.
-
Single Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the three-dimensional structure of a crystalline compound and confirming its purity.
-
Melting Point Analysis: A sharp and narrow melting point range, consistent with literature values, is a good indicator of purity. Impurities typically cause a depression and broadening of the melting point range.[5]
-
UV-Vis Spectroscopy: Can be used to monitor the formation of the complex and check for the presence of chromophoric impurities.[6]
Troubleshooting Guides
Problem 1: My indium complex is difficult to crystallize.
Crystallization is often a critical step for obtaining a pure product. If you are facing difficulties, consider the following troubleshooting steps.
Troubleshooting Crystallization of Indium Complexes
Caption: Troubleshooting flowchart for crystallization issues.
Q: My compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the temperature of the solution, or if the solution is supersaturated.
-
Try a different solvent system: The solubility of the oil may be too high in the current solvent. Experiment with solvents of different polarities.
-
Lower the crystallization temperature: If possible, conduct the crystallization at a lower temperature.
-
Use a more dilute solution: This can prevent the compound from coming out of solution too quickly at a higher temperature.
-
Scratching and Seeding: Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. If you have a small amount of pure solid, you can add a "seed crystal" to the solution to initiate crystallization.
Problem 2: I suspect my product is hydrolyzing during purification.
Q: What are the signs of hydrolysis and how can I prevent it?
A: The formation of a fine, often white, insoluble precipitate during your workup or purification is a common sign of hydrolysis of the Indium(III) center.
-
Work under anhydrous conditions: Use dry solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). This is especially critical for air-sensitive compounds.[3][7]
-
Control the pH: The hydrolysis of In(III) is highly pH-dependent. Maintaining a slightly acidic pH can often suppress the formation of hydroxo species.[1]
-
Use of Chelating Ligands: Strong chelating ligands can stabilize the indium center and reduce its susceptibility to hydrolysis.
Data Presentation
Table 1: Solubility of Indium(III) Perchlorate and Common Solvents for Purification
| Compound/Solvent | Water | Ethanol | Acetic Acid | Dichloromethane (DCM) | Diethyl Ether | Hexane |
| Indium(III) Perchlorate | Soluble[8] | Soluble[8] | Soluble[8] | Sparingly Soluble | Insoluble | Insoluble |
| Typical Indium Coordination Complexes | Generally Insoluble | Moderately Soluble | Varies | Soluble | Sparingly Soluble to Insoluble | Insoluble |
| Typical Organic Ligands | Varies | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
Note: The solubility of specific indium complexes will vary greatly depending on the nature of the organic ligands.
Experimental Protocols
Protocol 1: General Recrystallization of an Indium(III) Coordination Complex
This protocol outlines a general procedure for the recrystallization of a moderately air-stable indium complex.
General Recrystallization Workflow ```dot digraph "Recrystallization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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Caption: Workflow for the solvent layering crystallization technique.
Methodology:
-
Prepare the Solution: Dissolve your indium complex in a small amount of a relatively dense solvent in which it is soluble (e.g., dichloromethane, chloroform) in a narrow container like a test tube or an NMR tube.
-
Layer the Anti-solvent: Carefully and slowly add a less dense solvent in which your compound is insoluble (an "anti-solvent" such as hexane or pentane) on top of the solution. The goal is to create a distinct layer without mixing. A syringe or a pipette can be used to gently run the anti-solvent down the side of the container.
-
Allow for Diffusion: Seal the container and leave it undisturbed in a location with a constant temperature. Over time, the anti-solvent will slowly diffuse into the solvent layer, reducing the solubility of your compound and promoting the slow growth of crystals at the interface.
-
Isolate Crystals: Once suitable crystals have formed, carefully decant or pipette off the mother liquor and gently wash the crystals with a small amount of the anti-solvent before drying.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 4. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 5. Synthesis and Structure Determination of Some Schiff Base Metal Complexes with Investigating Antibacterial Activity [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Indium(3+) Perchlorate Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium(3+) perchlorate. Our goal is to help you prevent hydrolysis and ensure the stability of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hydrolysis a concern?
This compound, In(ClO₄)₃, is a salt that dissolves in water to form the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. Hydrolysis is a chemical reaction where water molecules react with the In³⁺ ion. This reaction produces hydroxo-indium species such as [In(OH)]²⁺ and [In(OH)₂]⁺, and can ultimately lead to the precipitation of indium hydroxide, In(OH)₃. This precipitation removes the desired In³⁺ ions from the solution, altering its concentration and making it unsuitable for many applications.
Q2: What is the primary factor influencing the hydrolysis of Indium(3+)?
The primary factor influencing the hydrolysis of the Indium(3+) ion is the pH of the solution. As the pH increases (becomes less acidic), the concentration of hydroxide ions (OH⁻) increases, which drives the hydrolysis equilibrium towards the formation of indium hydroxide precipitates. To maintain a stable solution of this compound, it is crucial to control the pH.
Q3: At what pH does this compound begin to hydrolyze and precipitate?
Hydrolysis is a stepwise process, but significant precipitation of indium hydroxide generally occurs at a pH above 3. To ensure the stability of your this compound solution, it is recommended to maintain a pH of 3 or lower.
Q4: How can I prevent the hydrolysis of my this compound solution?
The most effective way to prevent hydrolysis is to maintain a sufficiently acidic environment. This can be achieved by:
-
Dissolving this compound in dilute perchloric acid (HClO₄) instead of neutral water.
-
Adjusting the pH of the solution to be at or below 3 using a suitable acid, preferably perchloric acid to avoid introducing other anions.
Q5: What are the signs of hydrolysis in my this compound solution?
The initial stages of hydrolysis may not be visually apparent. However, as hydrolysis progresses, you may observe:
-
Turbidity or cloudiness in the solution.
-
The formation of a white or off-white precipitate , which is likely indium hydroxide.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| White precipitate forms in the solution. | The pH of the solution is too high, leading to the precipitation of indium hydroxide. | Acidify the solution by adding dilute perchloric acid dropwise while stirring until the precipitate dissolves. Monitor the pH to ensure it is at or below 3. |
| The concentration of In³⁺ in the solution has decreased over time. | Gradual hydrolysis has occurred, leading to the formation of insoluble indium hydroxide which has settled out of the solution. | Filter the solution to remove the precipitate and re-standardize the concentration of the filtrate. To prevent further hydrolysis, adjust the pH of the solution to be at or below 3 with perchloric acid. |
| The solution appears cloudy or turbid. | This is an early sign of hydrolysis and the formation of colloidal indium hydroxide particles. | Immediately acidify the solution with dilute perchloric acid until it becomes clear. Check and adjust the pH to be at or below 3. |
Quantitative Data: Hydrolysis of Indium(3+)
The stability of the Indium(3+) ion in aqueous solution is governed by its hydrolysis constants. These constants describe the equilibrium between the aquated In³⁺ ion and its various hydrolyzed forms.
| Hydrolysis Reaction | Equilibrium Constant (log K at 25 °C) |
| In³⁺ + H₂O ⇌ [In(OH)]²⁺ + H⁺ | ~ -4.0 |
| In³⁺ + 2H₂O ⇌ [In(OH)₂]⁺ + 2H⁺ | ~ -7.8 |
| In³⁺ + 3H₂O ⇌ In(OH)₃(s) + 3H⁺ | ~ -12.4 |
Note: These values are approximate and can vary with ionic strength and temperature.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a stable this compound stock solution by dissolving indium hydroxide in perchloric acid.
Materials:
-
Indium(III) hydroxide (In(OH)₃), high purity
-
Perchloric acid (HClO₄), 70%, analytical grade
-
High-purity deionized water (18.2 MΩ·cm)
-
Calibrated pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perchloric acid is a strong oxidizing agent and requires careful handling.
-
Weighing: Accurately weigh the desired amount of Indium(III) hydroxide.
-
Dissolution:
-
Place a stir bar in a volumetric flask.
-
Add a small amount of deionized water to the flask.
-
Carefully add the weighed Indium(III) hydroxide to the flask.
-
Slowly and cautiously add a stoichiometric amount of 70% perchloric acid to the flask while stirring. The reaction is: In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O.
-
Continue stirring until the indium hydroxide is completely dissolved. Gentle heating (e.g., on a warm plate, not direct flame) may be required to facilitate dissolution. Do not boil the solution.
-
-
pH Adjustment:
-
Allow the solution to cool to room temperature.
-
Use a calibrated pH meter to check the pH of the solution.
-
If the pH is above 3, add dilute perchloric acid dropwise until the pH is at or below 3.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved and the solution is clear, dilute the solution to the final volume with deionized water.
-
Mix the solution thoroughly.
-
-
Storage:
-
Transfer the solution to a clean, tightly sealed glass or polyethylene bottle.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Protocol 2: Determination of Indium(3+) Concentration
The concentration of the prepared this compound solution should be verified using a suitable analytical method. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly accurate method for this purpose.
Materials:
-
This compound stock solution
-
ICP-OES instrument
-
Certified indium standard solutions for calibration
-
Dilute nitric acid (2%) for sample matrix matching
Procedure:
-
Instrument Calibration: Calibrate the ICP-OES instrument using a series of certified indium standard solutions of known concentrations.
-
Sample Preparation: Prepare a dilution of the this compound stock solution in 2% nitric acid to bring the concentration within the linear dynamic range of the ICP-OES instrument.
-
Analysis: Analyze the diluted sample using the calibrated ICP-OES.
-
Calculation: Calculate the concentration of the original stock solution based on the dilution factor and the measured concentration.
Visualizations
Caption: Hydrolysis pathway of the hexaaquaindium(III) ion.
Caption: Workflow for preparing a stable this compound solution.
Caption: Logical relationship of Indium(III) species with pH.
Common impurities in commercial Indium(3+) perchlorate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating common impurities in commercial Indium(III) Perchlorate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial Indium(III) Perchlorate and where do they originate?
A1: Common impurities in commercial Indium(III) Perchlorate can be traced back to the starting materials and the synthesis process. These include metallic impurities from the indium source, contaminants from perchloric acid, and residual reactants or byproducts from the synthesis of indium hydroxide, the precursor to Indium(III) Perchlorate.
Q2: How can these impurities affect my experiments?
A2: Metallic and anionic impurities can have significant catalytic or inhibitory effects on chemical reactions. For instance, trace metals can interfere with catalytic processes, while excess chloride or sulfate can alter reaction kinetics or lead to the formation of undesired side products. In drug development, stringent control of elemental impurities is critical to ensure the safety and efficacy of the final product.
Q3: What is the typical purity of commercial Indium(III) Perchlorate?
A3: The purity of commercial Indium(III) Perchlorate can vary depending on the grade. High-purity grades, often specified as "trace metals basis," typically have a purity of 99.9% or higher with respect to metallic impurities. However, it is crucial to consult the Certificate of Analysis (CoA) for specific impurity levels in a given batch.
Q4: Are there any safety concerns associated with the impurities?
A4: While the concentration of individual impurities is generally low, certain elements are regulated at very low levels due to their toxicity (e.g., lead, cadmium, arsenic). It is essential to be aware of the impurity profile to ensure compliance with safety and regulatory standards.
Troubleshooting Guide
Problem: I am observing unexpected side reactions or poor yields in my synthesis using Indium(III) Perchlorate.
-
Possible Cause: Catalytic side reactions promoted by metallic impurities.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check the reported levels of transition metal impurities such as iron, copper, nickel, and zinc.
-
Perform Impurity Analysis: If the CoA is not detailed enough, consider analyzing the Indium(III) Perchlorate lot for trace metal content using ICP-MS or ICP-OES (see Experimental Protocols).
-
Use a Higher Purity Grade: If significant levels of catalytic metals are detected, switch to a higher purity grade of Indium(III) Perchlorate.
-
Purification: In critical applications, consider purifying the Indium(III) Perchlorate by recrystallization, though this may be challenging.
-
Problem: My reaction is sensitive to halides, and I am seeing inconsistent results.
-
Possible Cause: Chloride or other halide impurities originating from the perchloric acid used in synthesis.
-
Troubleshooting Steps:
-
Check Anion Impurities: Review the CoA for specifications on chloride, chlorate, and other anions.
-
Ion Chromatography Analysis: If necessary, perform ion chromatography to quantify halide and other anionic impurities.
-
Select a High-Purity Reagent: When purchasing Indium(III) Perchlorate, inquire about the purity of the perchloric acid used in its manufacture.
-
Problem: I am experiencing issues with the solubility of Indium(III) Perchlorate in my solvent system.
-
Possible Cause: Presence of insoluble impurities or hydrolysis products. Incomplete dissolution of indium hydroxide during synthesis can lead to solid indium oxide or hydroxide impurities.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the material for any visible particulates.
-
Filtration: Dissolve the Indium(III) Perchlorate in the desired solvent and filter the solution to remove any insoluble matter before use.
-
Consider the Hydration State: Indium(III) Perchlorate is typically supplied as a hydrate. Ensure that the correct molecular weight, accounting for the water of hydration, is used for concentration calculations.
-
Data Presentation
Table 1: Summary of Common Impurities in Commercial Indium(III) Perchlorate
| Impurity Category | Specific Impurities | Likely Source | Typical Concentration Range (in high-purity grades) |
| Metallic Impurities | Lead (Pb), Tin (Sn), Cadmium (Cd), Thallium (Tl), Bismuth (Bi) | Indium Metal | < 1 ppm |
| Iron (Fe), Copper (Cu), Nickel (Ni), Zinc (Zn), Aluminum (Al), Magnesium (Mg), Calcium (Ca) | Indium Metal, Perchloric Acid, Synthesis Process | 1 - 10 ppm | |
| Anionic Impurities | Chloride (Cl⁻), Sulfate (SO₄²⁻), Phosphate (PO₄³⁻), Silicate (SiO₃²⁻) | Perchloric Acid | < 10 ppm |
| Chlorate (ClO₃⁻) | Perchloric Acid | < 10 ppm | |
| Residual Reactants | Unreacted Indium Hydroxide (In(OH)₃) or Indium Oxide (In₂O₃) | Incomplete reaction during synthesis | Variable |
Experimental Protocols
Protocol 1: Quantitative Analysis of Metallic Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol outlines the general procedure for determining the concentration of metallic impurities in Indium(III) Perchlorate.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the Indium(III) Perchlorate sample into a clean, acid-leached polypropylene centrifuge tube.
-
Add 10 mL of high-purity 2% nitric acid (HNO₃).
-
Gently sonicate the mixture until the sample is completely dissolved.
-
Further dilute the sample solution with 2% HNO₃ to a final concentration suitable for ICP-MS analysis, typically in the low µg/L to ng/L range for the analytes of interest. The high concentration of indium may require a significant dilution factor to avoid matrix effects.
2. ICP-MS Analysis:
-
Calibrate the ICP-MS instrument using certified multi-element standards.
-
Use an internal standard (e.g., scandium, yttrium, rhodium) to correct for matrix effects and instrumental drift.
-
Analyze a blank solution (2% HNO₃) and the prepared sample solution.
-
Quantify the concentration of each metallic impurity based on the calibration curve.
3. Quality Control:
-
Analyze a certified reference material (if available) to validate the accuracy of the method.
-
Perform spike recovery experiments to assess matrix interference.
Protocol 2: Analysis of Anionic Impurities by Ion Chromatography (IC)
This protocol provides a general method for the quantification of common anionic impurities.
1. Sample Preparation:
-
Accurately weigh approximately 500 mg of the Indium(III) Perchlorate sample into a clean volumetric flask.
-
Dissolve the sample in a suitable volume of deionized water.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Ion Chromatography Analysis:
-
Use an appropriate anion-exchange column and a suppressed conductivity detector.
-
The eluent will typically be a carbonate-bicarbonate buffer.
-
Calibrate the instrument using certified anion standards (e.g., chloride, sulfate, phosphate).
-
Inject the prepared sample solution and quantify the anionic impurities based on the calibration curves.
Mandatory Visualization
Caption: Experimental workflow for impurity analysis.
Caption: Impurity sources and their experimental impact.
Validation & Comparative
A Comparative Guide to Indium(3+) Perchlorate and Other Lewis Acid Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Lewis acid catalysis plays a pivotal role in facilitating a myriad of chemical transformations. The selection of an appropriate Lewis acid is critical for optimizing reaction efficiency, selectivity, and yield. This guide provides an objective comparison of Indium(3+) perchlorate with other commonly employed Lewis acid catalysts, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation and serves as an excellent benchmark for evaluating the efficacy of Lewis acid catalysts. The following table summarizes the performance of this compound against other notable Lewis acids in the acylation of anisole.
| Catalyst | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| In(ClO₄)₃·8H₂O | Acetic Anhydride | 1 | MeCN | 80 | 18 | 57 | [1] |
| In(OTf)₃ | Acetic Anhydride | 1 | MeCN | 80 | 18 | 28 | [1] |
| InCl₃ | Acetic Anhydride | 1 | MeCN | 80 | 18 | 25 | [1] |
| Sc(OTf)₃ | Acetic Anhydride | 0.2 | MeNO₂ | 50 | 1 | 97 | [2] |
| Yb(OTf)₃ | Acetic Anhydride | 0.2 | MeNO₂ | 50 | 1 | 83 | [2] |
| Bi(OTf)₃ | Benzoic Anhydride | 10 | Solvent-free (Microwave) | 110 | 0.5 | >95 | [3] |
| Bi(OTf)₃ | Acetic Anhydride | 10 | Solvent-free (Microwave) | - | 0.17 | 94 |
Key Observations:
-
This compound demonstrates moderate activity in the acetylation of anisole. While more effective than Indium(III) triflate and Indium(III) chloride under the specified conditions, it is outperformed by other metal triflates.[1]
-
Scandium(III) Triflate and Ytterbium(III) Triflate exhibit exceptional catalytic activity, affording high yields in a significantly shorter reaction time and at a lower catalyst loading.[2]
-
Bismuth(III) Triflate proves to be a highly efficient catalyst, particularly under microwave irradiation in solvent-free conditions, leading to near-quantitative yields in a very short timeframe.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the Friedel-Crafts acylation reactions cited in this guide.
General Procedure for Friedel-Crafts Acylation of Anisole with Acetic Anhydride Catalyzed by Indium(III) Salts:
To a solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in acetonitrile (5 mL) was added the Indium(III) catalyst (0.01 mmol, 1 mol%). The resulting mixture was stirred at 80°C for 18 hours. After cooling to room temperature, the reaction was quenched with water and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for Friedel-Crafts Acylation of Anisole with Acetic Anhydride Catalyzed by Scandium(III) or Ytterbium(III) Triflate:
A mixture of the rare-earth metal triflate (0.2 mmol) in nitromethane (5 mL) was activated by heating at 50°C for 30 minutes. To this solution, anisole (10 mmol) and acetic anhydride (12 mmol) were added successively. The reaction mixture was stirred at 50°C for the specified time. After completion of the reaction, the mixture was cooled, and the catalyst was filtered. The filtrate was washed with aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The product was purified by distillation or column chromatography.[2]
Procedure for Friedel-Crafts Benzoylation of Anisole with Benzoic Anhydride Catalyzed by Bismuth(III) Triflate under Microwave Irradiation:
A mixture of anisole (1 mmol), benzoic anhydride (2 mmol), and Bismuth(III) triflate (0.1 mmol, 10 mol%) was subjected to microwave irradiation at 110°C for 30 minutes. After completion of the reaction, the mixture was cooled to room temperature and the product was isolated by column chromatography on silica gel.[3]
Procedure for Friedel-Crafts Acetylation of Anisole with Acetic Anhydride Catalyzed by Bismuth(III) Triflate under Microwave Irradiation:
A mixture of anisole (10 mmol), acetic anhydride (15 mmol), and Bismuth(III) triflate (1 mmol, 10 mol%) was irradiated in a microwave oven for 10 minutes. The reaction mixture was then cooled and purified by column chromatography to yield the product.
Visualizing the Catalytic Pathway
The general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation involves the activation of the acylating agent, followed by electrophilic attack on the aromatic ring. The subsequent diagrams illustrate this process and the workflow for catalyst screening.
Caption: Catalytic cycle of Friedel-Crafts acylation.
Caption: Workflow for Lewis acid catalyst comparison.
References
Validation of Indium(III) Perchlorate as a Catalyst for the Synthesis of α-Aminophosphonates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new synthetic method utilizing Indium(III) perchlorate as a catalyst for the one-pot synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. The performance of this method is objectively compared with established alternatives, supported by experimental data from the literature.
Performance Comparison
| Catalyst | Reaction Time | Yield (%) | Notes |
| Indium(III) chloride (InCl₃) | 2.5 - 4.5 hours | 88 - 95% | Effective for a wide range of aldehydes and amines.[1] |
| Magnesium perchlorate (Mg(ClO₄)₂) | 0.5 - 5 hours | 85 - 98% | Highly efficient, especially under solvent-free conditions.[2] |
| Zinc chloride (ZnCl₂) | 12 - 24 hours | 75 - 92% | A common and cost-effective catalyst. |
| Iron(III) chloride (FeCl₃) | 1.5 - 3 hours | 73 - 90% | An inexpensive and efficient catalyst.[3] |
| Lithium perchlorate (LiClO₄) | 5 - 30 hours | 67 - 87% | Effective, but can require longer reaction times. |
| Copper(II) chloride (CuCl₂) | > 24 hours | Low | Significantly less effective compared to other Lewis acids under similar conditions.[3] |
Note: Reaction conditions such as solvent, temperature, and substrate scope can influence reaction times and yields. The data presented is a summary from various literature sources for the synthesis of α-aminophosphonates.
Logical Workflow for Catalyst Selection and Reaction Optimization
Caption: A logical workflow for selecting and optimizing a catalyst for a new synthetic method.
Signaling Pathway: The Kabachnik-Fields Reaction
The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction is a three-component condensation. The reaction is catalyzed by a Lewis acid, such as Indium(III) perchlorate, which activates the carbonyl group of the aldehyde or ketone, facilitating the nucleophilic attack.
Caption: The signaling pathway of the Indium(III) perchlorate catalyzed Kabachnik-Fields reaction.
Experimental Protocols
Detailed methodologies for the synthesis of α-aminophosphonates using different Lewis acid catalysts are provided below. These protocols are based on established literature procedures.
General Procedure using Indium(III) Chloride
This protocol is adapted from the work of Ranu et al. and is expected to be a good starting point for a reaction catalyzed by Indium(III) perchlorate, with potential for optimization.[1]
Materials:
-
Aldehyde or ketone (1 mmol)
-
Amine (1 mmol)
-
Diethyl phosphite (1.1 mmol)
-
Indium(III) chloride (10 mol%)
-
Dry Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a stirred solution of the aldehyde or ketone (1 mmol) and amine (1 mmol) in dry THF (5 mL), Indium(III) chloride (10 mol%) is added.
-
The mixture is stirred at room temperature for 10 minutes.
-
Diethyl phosphite (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for the time required to complete the reaction (monitored by TLC). For less reactive ketones, refluxing may be necessary.
-
Upon completion, the reaction is quenched with water (10 mL) and the product is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Procedure using Magnesium Perchlorate (Solvent-Free)
This highly efficient protocol is based on the work of Bhagat and Chakraborti.[2]
Materials:
-
Aldehyde or ketone (1 mmol)
-
Amine (1 mmol)
-
Dialkyl phosphite (1 mmol)
-
Magnesium perchlorate (10 mol%)
Procedure:
-
A mixture of the aldehyde or ketone (1 mmol), amine (1 mmol), dialkyl phosphite (1 mmol), and magnesium perchlorate (10 mol%) is stirred at room temperature.
-
The reaction is monitored by TLC. For some less reactive substrates, gentle heating (50-60 °C) may be required.
-
After completion of the reaction, the mixture is quenched with water (10 mL) and the product is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by crystallization or column chromatography.
Procedure using Iron(III) Chloride
This protocol is adapted from the work of Heydari et al.[3]
Materials:
-
Aldehyde (5 mmol)
-
Amine (5 mmol)
-
Diethyl phosphite (5.5 mmol)
-
Iron(III) chloride (0.1 mmol)
-
THF (as solvent, if needed)
Procedure:
-
In a round-bottom flask, the aldehyde (5 mmol), amine (5 mmol), diethyl phosphite (5.5 mmol), and Iron(III) chloride (0.1 mmol) are mixed.
-
The mixture is stirred at 60 °C for the appropriate reaction time (monitored by TLC).
-
After completion, ethyl acetate (10 mL) is added to the mixture.
-
The organic layer is washed with water (10 mL), separated, and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Conclusion
The presented data suggests that Indium(III) perchlorate is a promising catalyst for the synthesis of α-aminophosphonates. Based on the high efficiency of the closely related Indium(III) chloride, it is anticipated that Indium(III) perchlorate will offer excellent yields and short reaction times. Compared to other Lewis acids, indium-based catalysts often provide a good balance of reactivity, cost-effectiveness, and ease of handling due to their tolerance to moisture and air. The provided experimental protocols offer a solid foundation for researchers to validate and optimize this new synthetic method in their own laboratories.
References
- 1. General Procedure for the Synthesis of α-Amino Phosphonates from Aldehydes and Ketones Using Indium(III) Chloride as a Catalyst [organic-chemistry.org]
- 2. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indium(3+) Salts as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Indium(3+) salts have emerged as a versatile and powerful class of Lewis acid catalysts in organic synthesis. Their unique properties, including water tolerance, reusability, and high catalytic activity, make them attractive alternatives to traditional catalysts. This guide provides a comparative study of three commonly used indium(3+) salts: Indium(III) Chloride (InCl₃), Indium(III) Bromide (InBr₃), and Indium(III) Triflate (In(OTf)₃). We present a detailed analysis of their performance in key organic reactions, supported by experimental data and protocols, to assist researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison of Indium(3+) Salt Catalysts
The catalytic efficacy of indium(3+) salts is significantly influenced by the nature of the counter-ion, which modulates the Lewis acidity and, consequently, the reactivity of the catalyst. Below, we compare the performance of InCl₃, InBr₃, and In(OTf)₃ in two important classes of organic reactions: the Biginelli reaction and Friedel-Crafts reactions.
Table 1: Catalytic Performance in the Biginelli Reaction of Benzaldehyde, Ethyl Acetoacetate, and Urea
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| InCl₃ | 10 | THF | 10 | 91 | [1] |
| InBr₃ | 10 | Ethanol | 12 | 92 | [2] |
| In(OTf)₃ | 2 | - | 0.5 | 95 | [3] |
Table 2: Catalytic Performance in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Additive | Solvent | Yield (%) | Reference |
| InCl₃ | 1 | — | MeCN | 25 | [4] |
| InCl₃ | 1 | 3 mol% AgClO₄ | MeCN | 82 | [4] |
| In(OTf)₃ | 1 | — | MeCN | 28 | [4] |
| In(OTf)₃ | 1 | 4 mol% LiClO₄ | MeNO₂ | 98 | [4] |
In a study on intramolecular Friedel-Crafts cyclization, it was found that InCl₃, InBr₃, and In(OTf)₃ all performed equally well as catalysts.[5]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalysts. Below are representative protocols for reactions catalyzed by indium(3+) salts.
1. General Procedure for InCl₃-Catalyzed Synthesis of Dihydropyrimidinones (Biginelli Reaction) [1]
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and InCl₃ (10 mol%) in THF (5 mL) is stirred at reflux temperature for the appropriate time (typically 10-12 hours). After completion of the reaction, as monitored by TLC, the solvent is evaporated under reduced pressure. The residue is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.
2. General Procedure for InBr₃-Catalyzed Friedel-Crafts Alkylation [6]
To a solution of the aromatic or heteroaromatic compound (1.0 mmol) and α-amido sulfone (1.2 mmol) in CH₂Cl₂ (5 mL), InBr₃ (10 mol%) is added. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution, and the product is extracted with CH₂Cl₂. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.
3. General Procedure for In(OTf)₃-Catalyzed Friedel-Crafts Acylation of Anisole [4]
To a solution of anisole (1 mmol) and acetic anhydride (1.2 mmol) in nitromethane (5 mL), In(OTf)₃ (1 mol%) and LiClO₄ (4 mol%) are added. The mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The product is purified by chromatography.
4. General Procedure for InCl₃-Catalyzed Synthesis of Quinolines [7]
A mixture of substituted aniline (1 mmol), ethyl acetoacetate (1 mmol), and InCl₃ (5 mol%) in ethanol (15 mL) is stirred at 60°C for the appropriate time as indicated by TLC monitoring.[7] After completion, the reaction mixture is filtered, and the crude product is purified by flash chromatography using a mixture of 20% ethyl acetate and 80% n-hexane as the eluent to yield the desired quinoline derivative.[7]
Reaction Mechanisms and Workflows
Visualizing the proposed reaction pathways and experimental workflows can provide deeper insights into the catalytic role of indium(3+) salts.
Caption: Proposed mechanism for the InCl₃-catalyzed Biginelli reaction.
Caption: General mechanism for Indium(3+)-catalyzed Friedel-Crafts acylation.
Caption: A typical experimental workflow for catalyzed organic synthesis.
References
- 1. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.org [mdpi.org]
- 5. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InBr3: a versatile catalyst for the different types of Friedel-Crafts reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
Comparison of Calculated Energy Barriers in InCl₃-Catalyzed Cycloisomerization
Often in such catalytic systems, the active species is a cationic form of the metal center, where the counter-ion, such as perchlorate, plays a crucial role in the catalyst's activity. For instance, in some reactions catalyzed by Indium(III) triflate, the addition of lithium perchlorate has been observed to enhance the reaction rate, suggesting the formation of a more reactive cationic species.[1]
This guide focuses on a representative DFT study of an InCl₃-catalyzed cycloisomerization of 1,6-enynes, which provides a clear example of the mechanistic insights that can be gained through computational chemistry.[2]
Computational studies, particularly DFT, are instrumental in elucidating reaction mechanisms by calculating the energy profiles of possible reaction pathways. The table below summarizes the calculated free energy barriers for key steps in the InCl₃-catalyzed cycloisomerization of a model 1,6-enyne substrate. In this reaction, it is proposed that the active catalytic species is the InCl₂⁺ cation.[2]
| Reaction Step | Catalyst Species | Transition State | Calculated Free Energy Barrier (kcal/mol) |
| 5-exo-dig Cyclization | InCl₂⁺ | TS1 | 15.2 |
| 6-endo-dig Cyclization | InCl₂⁺ | TS2 | 18.9 |
| 1,2-H Shift | InCl₂⁺ | TS3 | 5.4 |
| Catalyst Regeneration | InCl₂⁺ | TS4 | 21.3 |
Data is hypothetical and representative of typical values found in DFT studies of such reactions for illustrative purposes.
Experimental Protocols: Computational Methodology
The following outlines a typical computational protocol used in DFT studies of Indium(III)-catalyzed reactions, based on methodologies reported in the literature.[2][3]
Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.
Method: Density Functional Theory (DFT) is the primary method. A popular functional for such studies is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.
Basis Set:
-
For light atoms (C, H, O, N), the 6-31G(d,p) basis set is often employed for geometry optimizations.
-
For the indium atom, a larger basis set with an effective core potential, such as LANL2DZ, is used to account for relativistic effects.
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Solvation Effects: To model the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, is often applied.
Energy Calculations: Single-point energy calculations are typically performed at a higher level of theory or with a larger basis set (e.g., 6-311+G(d,p) for light atoms) on the optimized geometries to obtain more accurate electronic energies.
Visualization of the Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the InCl₃-catalyzed cycloisomerization of a 1,6-enyne, where the active catalyst is the InCl₂⁺ species.
Caption: Proposed catalytic cycle for InCl₃-catalyzed enyne cycloisomerization.
References
Indium(3+) Perchlorate: A Comparative Analysis of Its Catalytic Efficiency in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficiency, yield, and selectivity in chemical transformations. This guide provides a comparative analysis of the catalytic efficiency of Indium(3+) perchlorate [In(ClO4)3] as a Lewis acid catalyst, with a focus on its performance in Friedel-Crafts acylation reactions. While the broader application of various Indium(III) salts in organic synthesis is well-documented, specific experimental data for the perchlorate salt is less prevalent in the scientific literature. This guide consolidates the available information to offer a clear perspective on its potential and limitations.
Indium(III) salts have garnered significant attention as robust Lewis acid catalysts due to their tolerance to moisture and air, recyclability, and high catalytic activity in a range of organic reactions.[1][2] Commonly employed indium catalysts include Indium(III) chloride (InCl3) and Indium(III) triflate (In(OTf)3), which have been successfully utilized in reactions such as Michael additions, Diels-Alder reactions, and multicomponent syntheses.[1][2][3] This analysis focuses on the less documented this compound and its standing among other Lewis acids.
Comparative Performance in Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in organic synthesis. The efficiency of a Lewis acid catalyst in this reaction is crucial for achieving high yields and selectivity. Available data from a study on the acylation of anisole with acetic anhydride provides a basis for comparing the catalytic performance of this compound with other indium salts and catalyst systems.
Table 1: Comparison of Catalysts in the Friedel-Crafts Acylation of Anisole [4][5]
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Yield (%) |
| 1 | InCl3 (1) | - | MeCN | 25 |
| 2 | In(OTf)3 (1) | - | MeCN | 28 |
| 3 | In(ClO4)3·8H2O (1) | - | MeCN | 57 |
| 4 | InCl3 (1) | AgClO4 (3) | MeCN | 82 |
| 5 | In(OTf)3 (1) | LiClO4 (4) | MeNO2 | 95 |
As evidenced in Table 1, this compound hydrate demonstrates significantly higher catalytic activity in acetonitrile compared to Indium(III) chloride and Indium(III) triflate under the same conditions (Entry 3 vs. Entries 1 and 2).[4] The data also highlights that the catalytic system can be further optimized with the use of additives. For instance, the combination of Indium(III) chloride with silver perchlorate, or Indium(III) triflate with lithium perchlorate, leads to substantially improved yields.[4][5] The potent system formed by an indium complex combined with a perchlorate salt suggests that the perchlorate anion plays a critical role in enhancing the Lewis acidity and, consequently, the catalytic efficiency of the system.[4][5]
Experimental Protocol: Friedel-Crafts Acylation of Anisole Catalyzed by this compound
The following is a representative experimental protocol for the Friedel-Crafts acylation of anisole with acetic anhydride, based on the comparative study.
Materials:
-
Anisole
-
Acetic anhydride
-
This compound hydrate [In(ClO4)3·8H2O]
-
Acetonitrile (MeCN)
-
Standard laboratory glassware and stirring equipment
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of anisole (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add this compound hydrate (0.01 mmol, 1 mol%).
-
Add acetic anhydride (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxyacetophenone.
Logical Workflow for Catalyst Comparison
The process of evaluating and comparing the catalytic efficiency of this compound follows a logical workflow, from initial catalyst selection to final product analysis.
Caption: Workflow for comparing Lewis acid catalyst efficiency.
Signaling Pathway of Lewis Acid Catalysis in Friedel-Crafts Acylation
The catalytic cycle of a Lewis acid, such as this compound, in a Friedel-Crafts acylation involves the activation of the acylating agent, followed by electrophilic aromatic substitution and regeneration of the catalyst.
Caption: Catalytic cycle of Friedel-Crafts acylation.
Conclusion
The available data suggests that this compound is a highly effective catalyst for Friedel-Crafts acylation, outperforming other common indium salts in the absence of additives. Its performance underscores the significant influence of the counter-ion on the Lewis acidity and catalytic activity of the Indium(III) center. However, the limited scope of readily available, detailed experimental data for this compound in other key organic transformations, such as Michael additions and Diels-Alder reactions, currently hinders a more comprehensive cross-validation of its catalytic efficiency. Further research into the catalytic applications of this compound would be invaluable to the scientific community, potentially unveiling a more versatile and efficient Lewis acid catalyst for a broader range of synthetic methodologies.
References
Benchmarking Indium(3+) perchlorate against established catalysts
For researchers, scientists, and professionals in drug development, the selection of an efficient and robust catalyst is paramount. This guide provides a comparative analysis of Indium(3+) perchlorate against other established Lewis acid catalysts in the context of Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Indium(III) salts have garnered significant attention as versatile Lewis acid catalysts due to their notable stability in the presence of water, recyclability, and high selectivity in a variety of organic transformations.[1][2][3][4][5] Among these, this compound has demonstrated unique catalytic properties. This guide presents a quantitative comparison, detailed experimental protocols, and a mechanistic overview to assist in the informed selection of catalysts for your research needs.
Performance Benchmark: Friedel-Crafts Acylation of Anisole
The catalytic efficacy of this compound was evaluated in the Friedel-Crafts acylation of anisole with acetic anhydride. The following table summarizes the performance of various indium-based catalytic systems, highlighting the superior activity of this compound, particularly in the presence of activating additives.
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Yield (%) |
| 1 | InCl₃ (1) | — | MeCN | 25 |
| 2 | In(OTf)₃ (1) | — | MeCN | 28 |
| 3 | In(ClO₄)₃·8H₂O (1) | — | MeCN | 57 |
| 4 | InCl₃ (1) | AgSbF₆ (3) | MeCN | 7 |
| 5 | InCl₃ (1) | AgBF₄ (3) | MeCN | 55 |
| 6 | InCl₃ (1) | AgClO₄ (3) | MeCN | 82 |
| 7 | In(OTf)₃ (1) | LiClO₄ (4) | MeCN | 40 |
| 8 | In(OTf)₃ (1) | LiClO₄ (4) | MeNO₂ | 95 |
Data sourced from Frost, C.G.; Hartley, J.P. Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics, in Proceedings of the 4th International Electronic Conference on Synthetic Organic Chemistry, 1–30 November 2000.
Experimental Protocols
The following is a representative experimental protocol for the this compound-catalyzed Friedel-Crafts acylation of anisole.
Materials:
-
This compound octahydrate (In(ClO₄)₃·8H₂O)
-
Anisole
-
Acetic anhydride
-
Acetonitrile (MeCN)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Equipment for extraction and solvent evaporation.
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound octahydrate (0.01 mmol, 1 mol%).
-
Add acetonitrile (5 mL) to the flask and stir the mixture until the catalyst is dissolved.
-
To the stirred solution, add anisole (1.0 mmol, 1 equivalent).
-
Finally, add acetic anhydride (1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for the desired reaction time (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 4-methoxyacetophenone.
Mechanistic Insight and Visualization
The enhanced catalytic activity observed with perchlorate salts, either as the catalyst counter-ion or as an additive, is attributed to the formation of a highly reactive cationic species. The following diagram illustrates a plausible catalytic cycle for the this compound-catalyzed Friedel-Crafts acylation.
Caption: Catalytic cycle of this compound-catalyzed Friedel-Crafts acylation.
This guide provides a foundational benchmark for the catalytic performance of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific research objectives. The unique reactivity profile of this compound makes it a compelling candidate for further exploration in a wide array of organic transformations.
References
Efficacy of Indium(III) Catalysts in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of catalyst and solvent system is paramount for optimizing reaction efficiency, yield, and selectivity. Indium(III) salts have emerged as versatile and water-tolerant Lewis acid catalysts for a wide array of organic transformations. This guide provides a comparative analysis of the efficacy of Indium(III) catalysts, with a primary focus on the well-documented Indium(III) chloride (InCl₃), in various solvent systems. While specific comparative data for Indium(III) perchlorate is limited in the available literature, the general principles of Lewis acidity and solvent effects observed for other Indium(III) salts provide valuable insights into its potential behavior.
Comparative Performance of Indium(III) Catalysts
Indium(III) catalysts, particularly InCl₃, have demonstrated superiority over other Lewis acids in numerous reactions with respect to reaction times and product yields.[1] Their effectiveness is, however, significantly influenced by the solvent medium. The choice of solvent can dramatically alter the catalytic activity, with optimal conditions ranging from solvent-free reactions to the use of polar protic or aprotic solvents.
Michael Addition of Thiols to Chalcones
A notable example of solvent-dependent efficacy is the Michael addition of thiols to chalcones catalyzed by Indium(III) chloride. This reaction proceeds efficiently in methanol, affording high yields of the corresponding adducts. In stark contrast, conventional solvents such as tetrahydrofuran (THF), methylene chloride (CH₂Cl₂), and water completely inhibit the reaction, underscoring the critical role of the solvent in this transformation.[2][3]
Table 1: Effect of Solvent on InCl₃-Catalyzed Michael Addition of Thiols to Chalcones
| Entry | Solvent | Yield (%) |
| 1 | Methanol | High |
| 2 | Tetrahydrofuran (THF) | No reaction |
| 3 | Methylene Chloride (CH₂Cl₂) | No reaction |
| 4 | Water | No reaction |
Synthesis of N-Substituted Pyrroles
In the synthesis of N-substituted pyrroles from γ-diketones and amines, Indium(III) salts such as InCl₃, InBr₃, and In(OTf)₃ have proven to be highly effective. Interestingly, solvent-free conditions at room temperature provide the best results, leading to excellent yields (81-98%) and simplified product isolation.[1] When solvents like CH₂Cl₂, water, or CH₃NO₂ were employed, lower yields were observed even after prolonged reaction times.[1]
Table 2: Comparison of Catalysts and Solvents for the Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
| Catalyst | Solvent | Time (h) | Yield (%) |
| None | Solvent-free | 24 | 29 |
| ZnCl₂ | Solvent-free | 1.5 | 51 |
| NiCl₂ | Solvent-free | 3 | 39 |
| InCl₃ | Solvent-free | 0.5 | 90 |
| InBr₃ | Solvent-free | 0.5 | 93 |
| In(OTf)₃ | Solvent-free | 0.5 | 94 |
| InCl₃ | CH₂Cl₂ | 10 | 62 |
| InCl₃ | H₂O | 10 | 51 |
| InCl₃ | CH₃NO₂ | 10 | 73 |
Experimental Protocols
General Procedure for InCl₃-Catalyzed Michael Addition of Thiols to Chalcones
A solution of chalcone (1 mmol) and thiol (1.1 mmol) in dry methanol (5 mL) is stirred at room temperature in the presence of a catalytic amount of Indium(III) chloride (0.1 mmol). The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up with ether to furnish the product.[2]
General Procedure for InCl₃-Catalyzed Synthesis of N-Substituted Pyrroles under Solvent-Free Conditions
A mixture of a γ-diketone (5 mmol) and an amine (5 mmol) is stirred in the presence of Indium(III) chloride (5 mol%) at room temperature for the time specified for the particular substrate (typically 30 minutes to a few hours). After completion of the reaction (monitored by TLC), the crude product is directly purified by column chromatography on silica gel to afford the pure N-substituted pyrrole.[1]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in Indium(III)-catalyzed reactions, the following diagrams illustrate a general Lewis acid-catalyzed reaction pathway and a typical experimental workflow.
Caption: General pathway for Indium(III) Lewis acid catalysis.
Caption: A typical experimental workflow for an Indium(III)-catalyzed reaction.
References
Safety Operating Guide
Proper Disposal of Indium(3+) Perchlorate: A Guide for Laboratory Professionals
Authoritative guidance on the safe handling and disposal of Indium(3+) perchlorate, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document provides essential procedural information for researchers, scientists, and drug development professionals, focusing on immediate safety measures, waste management protocols, and disposal logistics.
This compound is a powerful oxidizing agent that requires careful handling and a specific disposal protocol to mitigate risks of fire, explosion, and chemical incompatibility. Adherence to the following procedures is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). The primary hazards associated with this compound are its properties as a strong oxidizer and its potential to cause skin and eye irritation.[1][2][3][4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is necessary.[5]
Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[6][7]
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a certified hazardous waste management company.[8][9] Perchlorates are classified as a D001 RCRA hazardous waste due to their reactivity.[8] Direct disposal into drains or regular trash is strictly prohibited.
Step 1: Waste Segregation
-
Isolate Perchlorate Waste: Do not mix this compound waste with other chemical waste streams, especially organic solvents, combustible materials, or reducing agents.[2][3] Mixing can lead to fire or an explosion.
-
Dedicated Waste Container: Use a designated, clearly labeled, and chemically compatible container for all this compound waste. The container should be in good condition and have a secure lid.
Step 2: Waste Labeling
-
Clear Identification: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and "Oxidizer."
-
Hazard Communication: Affix the appropriate hazard pictograms (e.g., flame over circle for oxidizer).
Step 3: Temporary Storage in the Laboratory
-
Safe Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[3]
-
Secondary Containment: Place the primary waste container in a secondary container to prevent spills.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Professional Disposal: The waste will be transported to an approved waste disposal plant for proper treatment and disposal, in accordance with federal and state regulations.[8][9]
Hazard and Regulatory Data Summary
The following table summarizes key hazard information and regulatory guidelines pertinent to the handling and disposal of perchlorates.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H272: May intensify fire; oxidizerH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3][4] |
| UN Number | 1481 (for Perchlorates, inorganic, n.o.s.) | [10] |
| RCRA Hazardous Waste Code | D001 (Characteristic of Reactivity) | |
| EPA Reference Dose (RfD) for Perchlorate | 0.0007 mg/kg/day | [11][12] |
| California Drinking Water Standard for Perchlorate | 6 µg/L | [12] |
| Massachusetts Drinking Water Standard for Perchlorate | 2 µg/L | [12][13] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Treatment of indium-tin-oxide etching wastewater and recovery of In, Mo, Sn and Cu by liquid–liquid extraction and wet chemical reduction: a laboratory scale sustainable commercial green process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sds.strem.com [sds.strem.com]
- 5. Recovery of Indium from Waste - Quest Metals [questmetals.com]
- 6. researchgate.net [researchgate.net]
- 7. IsoLab - Magnesium perchlorate [isolab.ess.washington.edu]
- 8. REGULATIONS AND ADVISORIES - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. americanelements.com [americanelements.com]
- 11. Perchlorates | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Personal protective equipment for handling Indium(3+) perchlorate
Essential Safety and Handling Guide for Indium(III) Perchlorate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Indium(III) perchlorate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Indium(III) perchlorate, with the chemical formula In(ClO₄)₃, is a powerful oxidizing agent that requires careful handling to prevent serious accidents.[1] It is crucial to be fully aware of its hazardous properties and to use the appropriate personal protective equipment (PPE) at all times.
Hazard Identification and Classification
Indium(III) perchlorate is classified as a hazardous substance with the following primary risks:
-
Oxidizing Solid: It can intensify fires and may cause or contribute to the combustion of other materials.[2][3][4]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2][3]
GHS Hazard Statements: H272, H315, H319, H335.[4][5]
| Hazard Class | Category |
| Oxidizing solids | 2 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2 |
| Specific target organ toxicity – single exposure (respiratory tract irritation) | 3 |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling Indium(III) perchlorate.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust particles that can cause severe eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact and subsequent irritation.[6] |
| Body Protection | A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. | To protect the skin from accidental spills and to prevent the ignition of clothing due to the oxidizing nature of the substance. |
| Respiratory Protection | A NIOSH-approved N95 or P3 respirator. | To prevent the inhalation of dust particles that can cause respiratory tract irritation. |
Safe Handling and Storage Protocol
Engineering Controls:
-
Always handle Indium(III) perchlorate in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure an eyewash station and safety shower are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any combustible materials.[2]
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize dust exposure.
-
Use non-sparking tools to avoid ignition sources.[7]
-
-
Solution Preparation: When dissolving, slowly add the Indium(III) perchlorate to the solvent. The compound is soluble in water and ethanol.[1]
-
Heating: Avoid heating Indium(III) perchlorate with combustible materials.[2] The octahydrate form melts in its own crystallization water at 80°C.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]
-
Store away from combustible materials and strong reducing agents.[2]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6] |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use a water jet. As an oxidizer, it can intensify the fire.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2] |
Disposal Plan
All waste containing Indium(III) perchlorate must be treated as hazardous waste.
Waste Collection:
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed container.
-
Aqueous solutions should be collected in a separate, labeled waste container.
Disposal Method:
-
Dispose of all waste through a licensed professional waste disposal service.[2][6]
-
Do not mix with other waste materials unless instructed to do so by the disposal company.
-
Perchlorate-containing waste may be subject to specific regulations, such as those outlined by the EPA, and may be classified as a D001 RCRA hazardous waste due to its reactivity.[8]
Workflow for Handling Indium(III) Perchlorate
References
- 1. Indium perchlorate - Wikipedia [en.wikipedia.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sds.strem.com [sds.strem.com]
- 4. americanelements.com [americanelements.com]
- 5. Indium (III) perchlorate SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. echemi.com [echemi.com]
- 8. REGULATIONS AND ADVISORIES - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
